Velagliflozin proline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1539295-26-5 |
|---|---|
Molecular Formula |
C28H34N2O7 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1 |
InChI Key |
UWKBFNWQMSGEPG-ZHNCTCHCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Velagliflozin Proline: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin, a member of the gliflozin class, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of velagliflozin proline, its pharmacokinetic and pharmacodynamic profile, and a summary of its clinical application in veterinary medicine. This compound is the clinical form of velagliflozin.[4] Marketed under the brand name Senvelgo®, it is an oral hypoglycemic drug used to improve glycemic control in cats with diabetes mellitus not previously treated with insulin.[2][3]
Core Mechanism of Action: SGLT2 Inhibition
Velagliflozin's therapeutic effect is achieved by targeting SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[5][6][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[8]
By selectively inhibiting SGLT2, velagliflozin effectively blocks this reabsorption pathway.[9] This leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria).[6][7] The consequence of this glucosuria is a lowering of blood glucose concentrations, which helps to mitigate the hyperglycemia characteristic of diabetes mellitus.[1][10] This mechanism of action is independent of insulin, providing a novel therapeutic approach for managing diabetes.[11]
Signaling Pathway of SGLT2 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 3. Velagliflozin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aaha.org [aaha.org]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. fda.report [fda.report]
- 8. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
The Dawn of a New Era in Feline Diabetes Management: A Technical Guide to the Discovery and Synthesis of Velagliflozin Proline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Velagliflozin proline, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor. Developed to address the growing need for effective and convenient treatment options for feline diabetes mellitus, this compound represents a significant advancement in veterinary medicine. This document details the scientific journey from its conceptualization to its application, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Discovery and Rationale: Targeting SGLT2 for Glycemic Control
The discovery of this compound is rooted in the established success of SGLT2 inhibitors in human medicine for the treatment of type 2 diabetes mellitus. The primary therapeutic target, the sodium-glucose cotransporter 2 (SGLT2), is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[2][3][4] This mechanism of action is independent of insulin secretion, offering a novel therapeutic approach for managing hyperglycemia in cats.
Velagliflozin is chemically described as 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile.[2] It is formulated as a co-crystal with L-proline and water in a 1:1:1 ratio to enhance its stability and bioavailability.[2] This formulation, known as this compound, is an oral solution that provides a convenient and effective treatment for feline diabetes.[2]
Synthesis of this compound: A Multi-Step Approach
The synthesis of Velagliflozin is a multi-step process that begins with readily available starting materials. While specific, detailed protocols are proprietary, information gleaned from patent literature outlines the key transformations. A general synthetic scheme was disclosed in patent WO2007128749A1.[5]
Experimental Protocol: General Synthesis of Velagliflozin
A plausible synthetic route, based on available literature, is as follows:
-
Preparation of the Aglycone Moiety: The synthesis commences with the preparation of the substituted benzonitrile aglycone. This typically involves a multi-step sequence starting from a suitably substituted benzoic acid derivative. For instance, 2-bromo-5-iodobenzoic acid can be reduced to the corresponding alcohol, followed by chlorination and subsequent coupling reactions to introduce the cyclopropyl-benzyl group.[5]
-
Glycosylation: The key step in the synthesis is the C-glycosylation of the aglycone with a protected glucose derivative. A common precursor is 2,3,4,6-tetra-O-acetyl-D-glucopyranose, which can be activated for coupling. The reaction is typically carried out in the presence of a Lewis acid or a strong base to facilitate the formation of the C-C bond between the anomeric carbon of the glucose ring and the aromatic ring of the aglycone.
-
Deprotection: Following successful glycosylation, the protecting groups on the hydroxyl moieties of the glucose ring are removed. This is often achieved by hydrolysis under basic conditions, for example, using potassium hydroxide in a mixture of methanol and tetrahydrofuran.[5]
-
Purification: The final compound, Velagliflozin, is purified using chromatographic techniques, such as silica gel chromatography, to yield a product of high purity.[5]
-
Co-crystal Formation: To produce this compound, the purified Velagliflozin is co-crystallized with L-proline and water from a suitable solvent system to form the stable 1:1:1 co-crystal.
Mechanism of Action: SGLT2 Inhibition and its Physiological Consequences
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal tubules. This inhibition reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a decrease in blood glucose concentrations.
Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal tubule.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in cats have demonstrated that Velagliflozin is rapidly absorbed after oral administration.
Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg oral dose)
| Parameter | Fasted State | Fed State |
| Tmax (median hours) | 0.25 | Not specified |
| Cmax (mean ± SD ng/mL) | 1030 (± 361) | Not specified |
| AUC0-last (mean ± SD day*ng/mL) | 3295 (± 1098) | Not specified |
Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2]
Systemic exposure to velagliflozin is greater in the fasted state compared to the fed state.[2] The elimination half-life is approximately 3.68 hours.[2]
Clinical Efficacy and Safety in Feline Diabetes
Clinical trials have demonstrated the efficacy and safety of this compound for the management of diabetes in cats.
Table 2: Efficacy of this compound in a 180-day Multicenter Field Study
| Parameter | Result |
| Number of Cats Enrolled | 252 |
| Treatment Success on Day 30 | 88.4% of 198 evaluable cats |
| Improvement in Polyuria (Day 30) | 71% of 177 cats |
| Improvement in Polydipsia (Day 30) | 73% of 176 cats |
Treatment success was defined as improvement in at least one clinical sign and one blood glucose variable.[2]
Table 3: Glycemic Control Following this compound Administration
| Parameter | Before Treatment (Day 0) | After Treatment (Day 30) |
| Mean Blood Glucose (mg/dL) | 446.4 (single fasted sample) | 169.8 (blood glucose curve mean) |
| Serum Fructosamine (µmol/L) | >450 (suggesting poor control) | ≤450 (suggesting good control) |
Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2][6]
The most common adverse reactions observed in clinical trials were diarrhea or loose stool, weight loss, vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[2] A key safety consideration is the risk of diabetic ketoacidosis (DKA) or euglycemic DKA, which requires prompt veterinary attention.[2]
Experimental Workflow: From Preclinical to Clinical Evaluation
The development of this compound followed a rigorous experimental workflow, from initial compound screening to comprehensive clinical trials.
Caption: A generalized experimental workflow for the development of this compound.
Conclusion
This compound represents a paradigm shift in the management of feline diabetes mellitus. Its novel, insulin-independent mechanism of action, coupled with the convenience of an oral solution, offers a valuable therapeutic alternative to traditional insulin injections. The journey of its discovery and synthesis underscores the power of targeted drug design and the successful translation of a therapeutic concept from human to veterinary medicine. This technical guide provides a foundational understanding for scientists and researchers, encouraging further exploration and innovation in the field of veterinary drug development.
References
In Vitro Characterization of Velagliflozin Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin proline is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2, primarily expressed in the proximal renal tubules, is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Velagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes SGLT2 inhibitors a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action: SGLT2 Inhibition
This compound exerts its therapeutic effect by selectively targeting and inhibiting SGLT2. This inhibition prevents the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] While specific quantitative data on the in vitro inhibitory constants (IC50 or Ki) and the precise selectivity of Velagliflozin for SGLT2 over SGLT1 have not been publicly reported, its classification as a potent and selective SGLT2 inhibitor is well-established.[1][2]
The signaling pathway of SGLT2 inhibition is direct and does not involve complex intracellular signaling cascades for its primary effect. The binding of Velagliflozin to SGLT2 directly blocks the transporter's function.
Quantitative In Vitro Activity Data
As of the latest available information, specific IC50 or Ki values for this compound against human SGLT1 and SGLT2 have not been published in peer-reviewed literature. One report explicitly states that the fold receptor selectivity of velagliflozin is not reported.[2]
For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized SGLT2 inhibitors. This data provides a context for the expected potency and selectivity of compounds in this class.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 663 ± 180 | 4.2 ± 1.5 | ~158 |
| Dapagliflozin | ~1400 | ~1.2 | ~1200 |
| Empagliflozin | 8300 | 3.1 | ~2700 |
| Sotagliflozin | 36 | 1.8 | 20 |
Note: Data compiled from various sources.[3][4] The experimental conditions under which these values were determined may vary.
Experimental Protocols for In Vitro Characterization
The in vitro characterization of SGLT2 inhibitors like this compound typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells expressing the target transporter. Below are detailed methodologies for common assays.
Cell Culture and Transporter Expression
A crucial first step is the use of a stable cell line overexpressing the human SGLT1 and SGLT2 transporters. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.
Protocol:
-
Culture CHO or HEK293 cells in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfect the cells with expression vectors containing the full-length cDNA of human SGLT1 or SGLT2.
-
Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
Verify the expression and correct membrane localization of the SGLT transporters using methods such as Western blotting or immunofluorescence.
Fluorescent Glucose Analog Uptake Assay
This non-radioactive assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.
Protocol:
-
Cell Plating: Seed the SGLT1- or SGLT2-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Compound Incubation:
-
Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound (or other test compounds) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Phlorizin).
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog (e.g., 50 µM 2-NBDG) to each well and incubate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiolabeled Glucose Uptake Assay
This is a traditional and highly sensitive method for measuring glucose transport. It involves the use of a radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable substrate of SGLT transporters.
Protocol:
-
Cell Plating and Compound Incubation: Follow steps 1 and 2 as described for the fluorescent assay, using appropriate microplates (e.g., 24-well plates).
-
Glucose Uptake:
-
Add ¹⁴C-AMG (typically at a concentration close to its Km) to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold, sodium-free buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ¹⁴C-AMG uptake (in dpm or cpm).
-
Normalize the data to the vehicle control and calculate the IC50 value as described for the fluorescent assay.
-
Conclusion
This compound is a potent SGLT2 inhibitor that effectively reduces renal glucose reabsorption. While specific in vitro inhibitory data for this compound is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The use of cell-based assays with either fluorescent or radiolabeled glucose analogs allows for the determination of the compound's potency and selectivity, which are critical parameters in the drug development process. Further research and publication of these specific values for this compound would be beneficial for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Velagliflozin Proline and its Affinity for the SGLT2 Target: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive review of publicly available scientific literature and patent databases, specific quantitative binding affinity data for velagliflozin proline, such as Ki or IC50 values, against the sodium-glucose cotransporter 2 (SGLT2) have not been disclosed by the manufacturer or found in peer-reviewed publications. This guide, therefore, provides a detailed overview of the target, the mechanism of action, and the typical methodologies used to assess binding affinity for SGLT2 inhibitors, using data from other compounds in the same class to provide a comparative context.
Introduction to this compound
This compound is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. It is the L-proline co-crystal of velagliflozin, a formulation designed to improve its pharmaceutical properties[2]. Developed by Boehringer Ingelheim, it is approved for veterinary use, particularly for improving glycemic control in cats with diabetes mellitus[1][2]. Like other members of the gliflozin class, velagliflozin exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the kidneys[1][4].
The SGLT2 Target and its Mechanism of Action
The SGLT2 protein is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the renal proximal tubule[5]. It is responsible for reabsorbing approximately 90-95% of the glucose filtered by the glomerulus back into the bloodstream[5]. This process is an active transport mechanism, relying on the sodium gradient maintained by the Na+/K+-ATPase pump[5].
Velagliflozin, by inhibiting SGLT2, competitively blocks this glucose reabsorption[1]. This leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner[1][6]. This mechanism of action is a well-established therapeutic strategy for managing hyperglycemia in diabetes.
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.
Target Binding Affinity of SGLT2 Inhibitors
The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. For SGLT2 inhibitors, high affinity for SGLT2 and low affinity for other transporters, particularly SGLT1, is desirable to minimize off-target effects. SGLT1 is predominantly found in the small intestine and also contributes to a smaller extent to renal glucose reabsorption[5]. Inhibition of SGLT1 can lead to gastrointestinal side effects[7].
While specific data for velagliflozin is unavailable, the table below presents the binding affinities and selectivity of other well-characterized SGLT2 inhibitors. This provides a comparative framework for understanding the expected properties of a potent and selective SGLT2 inhibitor.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Canagliflozin | 2 | 1000 | ~500 | [8] |
| Dapagliflozin | ~6 | ~360 | ~60 | [8] |
| Empagliflozin | 3.1 | 3235 | ~1043 | [3] |
| Ertugliflozin | - | - | ~2500 | [9] |
| Sergliflozin | 2.39 | 708 | ~296 | [10] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity for SGLT2 inhibitors typically involves in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters.
Key Experimental Methodologies:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly engineered to stably express human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2)[11].
-
Radiolabeled Substrate Uptake Assay: This is the most common method to determine the inhibitory activity of a compound.
-
Cell Culture: Cells expressing hSGLT1 or hSGLT2 are cultured in appropriate media.
-
Incubation: The cells are incubated with a radiolabeled substrate, typically 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), which is a non-metabolizable glucose analog transported by SGLTs[11]. This incubation is performed in the presence of varying concentrations of the inhibitor compound.
-
Washing: After the incubation period, the cells are washed with ice-cold buffer to remove any unbound radiolabeled substrate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of substrate transported into the cells. The data is then plotted as the percentage of inhibition versus the inhibitor concentration. A dose-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.
-
-
Electrophysiological Assays: The transport of glucose and sodium by SGLTs is electrogenic, meaning it generates an electrical current. This property can be exploited to measure transporter activity.
-
Xenopus Oocyte Expression System: Oocytes from Xenopus laevis are injected with cRNA encoding for hSGLT1 or hSGLT2.
-
Two-Electrode Voltage Clamp: After a few days to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a set voltage.
-
Substrate and Inhibitor Application: The oocytes are perfused with a solution containing the substrate (e.g., glucose) and varying concentrations of the inhibitor. The substrate-induced current is measured.
-
Data Analysis: The inhibition of the substrate-induced current by the compound is used to determine the inhibition constant (Ki).
-
General Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 of an SGLT2 inhibitor.
Conclusion
This compound is a member of the SGLT2 inhibitor class of drugs with demonstrated efficacy in veterinary medicine. While its precise binding affinity for SGLT2 remains proprietary information, the established mechanism of action for this class involves high-affinity, selective, and competitive inhibition of the SGLT2 transporter in the renal proximal tubules. The experimental protocols for characterizing such inhibitors are well-defined and consistently applied across the pharmaceutical industry. Further disclosure of the specific binding kinetics of this compound would be of significant interest to the research community for a more complete understanding of its pharmacological profile.
References
- 1. fda.report [fda.report]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Pharmacological Profile of Velagliflozin Proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velagliflozin proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by Boehringer Ingelheim, this compound has been approved for veterinary use under the trade name Senvelgo® to improve glycemic control in cats with diabetes mellitus.[1][2][3][4][5] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels independently of insulin action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and key findings from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Diabetes mellitus is a common endocrine disorder in felines, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Traditional management relies on insulin administration, which can be challenging for pet owners.[6] this compound emerges as a novel oral therapeutic option, offering a convenient, once-daily liquid formulation.[5] Its mechanism of action, targeting the kidneys to excrete excess glucose, provides an alternative approach to glycemic control.[1][3][5] This document will delve into the detailed pharmacological characteristics of this compound.
Mechanism of Action
This compound is a highly selective inhibitor of SGLT2.[7][8] SGLT2 is a low-affinity, high-capacity transporter located predominantly in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7][8] By competitively inhibiting SGLT2, Velagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5] This process effectively lowers the renal threshold for glucose and subsequently reduces blood glucose concentrations.[5] The glucose-lowering effect of Velagliflozin is independent of insulin secretion or sensitivity. While highly selective for SGLT2, some minor interaction with SGLT1, which is present in the later segments of the proximal tubule and the small intestine, may occur.[1] This minor SGLT1 inhibition is thought to contribute to the prevention of hypoglycemia, as some glucose reabsorption is maintained.[6]
Signaling Pathway
Caption: Mechanism of action of this compound in the renal proximal tubule.
Pharmacological Data
Selectivity
While specific IC50 values for Velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly available in the reviewed literature, it is consistently described as a highly selective SGLT2 inhibitor.[7][8] For context, other approved SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 150-fold to over 2000-fold.[4][9][10][11] The high selectivity of Velagliflozin for SGLT2 is crucial for minimizing off-target effects, particularly gastrointestinal side effects that can be associated with significant SGLT1 inhibition in the gut.
Pharmacokinetics
Pharmacokinetic studies of Velagliflozin have been conducted in the target species.
Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats
| Parameter | Value | Species | Study Conditions | Reference |
|---|---|---|---|---|
| Elimination Half-life (T1/2) | 4.5 to 6.4 hours | Cat | Oral administration (fed/fasted) | [12] |
| Metabolism | Primary pathways include oxidation, a combination of oxidation and dehydrogenation, and sulfate conjugation. | Cat | Oral administration | [12] |
| Excretion | Primarily excreted unchanged in feces, with minor renal excretion (~4%). | Cat | Oral administration | [12] |
| Distribution | Volume of distribution (Vss) is similar to total body water, indicating tissue distribution. | Cat | Intravenous administration | [12] |
| Food Effect | Systemic exposure is greater in the fasted state compared to the fed state. | Cat | Not specified |[13] |
Pharmacodynamics and Efficacy
The pharmacodynamic effects of Velagliflozin are a direct consequence of its mechanism of action, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
The SENSATION study, a large clinical field trial, evaluated the efficacy and safety of Velagliflozin in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated) over 180 days.[7][8][10][14][15][16][17]
Table 2: Efficacy of Velagliflozin in Diabetic Cats (SENSATION Study)
| Parameter | Baseline (Median) | Day 30 (Median) | Day 60 (Median) | Day 120 (Median) | Day 180 (Median) | Reference |
|---|---|---|---|---|---|---|
| Blood Glucose (mg/dL) | 436 | 153 | 134 | 128 | 125 | [7][10][14][17] |
| Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 |[7][10][14][17] |
At the end of the 180-day study, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference range.[7][14] Significant improvements in clinical signs were also observed, with 88.6% showing improvement in polyuria and 87.7% in polydipsia.[7][14]
Another study comparing once-daily oral Velagliflozin to twice-daily insulin injections in 116 diabetic cats found Velagliflozin to be noninferior to insulin treatment.[18] On day 45, 54% of cats treated with Velagliflozin and 42% of cats treated with insulin showed treatment success.[18] By day 91, a higher percentage of cats in the Velagliflozin group had a mean blood glucose of <252 mg/dL (78% vs. 60%) and fructosamine levels <450 µmol/L (76% vs. 61%) compared to the insulin group.[18]
Velagliflozin has also been investigated for the management of insulin dysregulation in ponies, a condition that increases the risk of laminitis.
Table 3: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies
| Parameter | Control Group | Velagliflozin Group (0.3 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Maximum Glucose Concentration | 12.1 mM | 9.4 mM | 22% lower in treated group (P = 0.014) | [19][20] |
| Maximum Insulin Concentration | 272 µIU/mL | 149 µIU/mL | 45% lower in treated group (P = 0.017) | [19][20] |
| Laminitis Incidence | 14 out of 37 ponies | 0 out of 12 ponies | Significantly lower in treated group (P = 0.011) |[19][20] |
A 16-week study in ponies with insulin dysregulation demonstrated that Velagliflozin (0.3 mg/kg once daily) was well-tolerated and effectively reduced post-prandial hyperinsulinemia.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are not fully available in the published literature. However, the general methodologies employed in the clinical trials are described.
Feline Diabetes Mellitus Clinical Trial (SENSATION Study)
-
Study Design: A prospective, baseline-controlled, open-label clinical field trial.[7][8][14]
-
Animals: 252 client-owned cats with diabetes mellitus.[7][8][10][14][15][16][17]
-
Treatment: Velagliflozin administered orally once daily.[7][8][14]
-
Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7][8][14] Blood glucose was measured using a validated veterinary portable blood glucose monitor.[15] Fructosamine was measured using a nitroblue tetrazolium dye technique.[15] Urine was analyzed for ketones using commercially available test strips.[15]
Equine Insulin Dysregulation Study
-
Animals: Ponies identified with insulin dysregulation via an oral glucose test.[19]
-
Treatment: Velagliflozin (0.3 mg/kg BW, p.o., s.i.d.) or a placebo.[19][20]
-
Dietary Challenge: Ponies were fed a diet high in non-structural carbohydrates (NSC) to induce hyperinsulinemia.[19][20]
-
Assessments: Blood glucose and serum insulin concentrations were measured over 4 hours after feeding.[19] Clinical signs of laminitis were monitored daily.[20]
Experimental Workflow
Caption: Generalized workflow for the feline and equine clinical studies.
Safety and Tolerability
In clinical trials, Velagliflozin was generally well-tolerated. The most common adverse events reported in cats were changes in stool consistency (loose feces or diarrhea).[9] A significant safety concern with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[13] In the SENSATION study, ketonuria developed in 13.9% of cats, with 7.1% developing ketoacidosis.[7][14][15] The risk of DKA was higher in cats previously treated with insulin compared to newly diagnosed diabetic cats.[7][14][15] Therefore, careful patient selection and monitoring for ketones, especially during the initial treatment period, are crucial.[13]
Conclusion
This compound represents a significant advancement in the management of feline diabetes mellitus, offering an effective and convenient oral treatment option. Its selective inhibition of SGLT2 provides a novel mechanism for glycemic control. The available data from clinical trials in cats and ponies demonstrate its efficacy in lowering blood glucose and insulin levels, respectively, with a generally acceptable safety profile. Further research to elucidate the specific inhibitory constants for SGLT1 and SGLT2 and to detail the downstream metabolic effects will provide a more complete understanding of this promising therapeutic agent. The risk of diabetic ketoacidosis necessitates careful patient monitoring and owner education. As an SGLT2 inhibitor, Velagliflozin's utility may extend to other species and metabolic conditions, warranting further investigation.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 3. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Velagliflozin (Senvelgo®) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. bsava.com [bsava.com]
- 7. Frontiers | Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats [frontiersin.org]
- 8. Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsava.com [bsava.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 14. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 15. abvp.com [abvp.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SGLT2 inhibitor use in the management of feline diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Velagliflozin Proline for Non-Diabetic Research Applications
Introduction
Velagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys. While developed for the management of hyperglycemia, particularly in feline diabetes mellitus, its mechanism of action presents significant opportunities for research in non-diabetic contexts. The ability of SGLT2 inhibitors to induce glycosuria, natriuresis, and modulate metabolic pathways offers a compelling rationale for their investigation in conditions such as metabolic syndrome, insulin resistance, and cardio-renal diseases, independent of a diabetes diagnosis.[1][2]
This technical guide provides a comprehensive overview of velagliflozin's mechanism, summarizes key preclinical data from non-diabetic models, and outlines detailed experimental protocols to assist researchers, scientists, and drug development professionals in exploring its potential applications.
Core Mechanism of Action
The primary action of velagliflozin occurs in the S1 segment of the proximal convoluted tubule in the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3][4] By selectively inhibiting this transporter, velagliflozin blocks glucose reabsorption, leading to its excretion in the urine (glucosuria).[5][6] This process is largely independent of insulin levels.
This primary renal effect initiates a cascade of secondary metabolic and hemodynamic effects that are of significant interest in non-diabetic research:
-
Caloric Loss: Urinary glucose excretion results in a net loss of calories, which can influence body weight and composition.
-
Improved Insulin Sensitivity: Studies suggest that reducing glucose toxicity and altering substrate utilization can lead to enhanced insulin sensitivity.[3][7][8]
-
Metabolic Substrate Shift: The induced state of mild carbohydrate deficit encourages a metabolic shift towards fat oxidation and the production of ketones, providing an alternative energy source for tissues like the heart and brain.
-
Hemodynamic Effects: SGLT2 inhibition is associated with mild osmotic diuresis and natriuresis, which can contribute to reductions in plasma volume and blood pressure, key targets in cardiovascular and renal research.[1][2]
References
- 1. Gliflozins in the Treatment of Non-diabetic Experimental Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. researchgate.net [researchgate.net]
- 4. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 5. bsava.com [bsava.com]
- 6. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 7. Effects of the sodium‐glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats | Semantic Scholar [semanticscholar.org]
- 8. Efficacy and Safety of Non-Insulin Antidiabetic Drugs in Cats: A Systematic Review [mdpi.com]
Early-Stage Research on Velagliflozin Proline Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin proline is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] By selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4][5] This technical guide provides an in-depth overview of the early-stage research on the efficacy of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of this promising therapeutic agent for the management of diabetes mellitus.
Mechanism of Action and Signaling Pathways
Velagliflozin's primary mechanism of action is the inhibition of SGLT2, which is responsible for approximately 90% of glucose reabsorption from the urine.[6] By blocking this transporter, Velagliflozin induces glucosuria, thereby reducing hyperglycemia.[6] This action is independent of insulin secretion or action.[7]
While direct research on the specific downstream signaling pathways of Velagliflozin is still emerging, the broader class of SGLT2 inhibitors is known to modulate several key cellular pathways that contribute to their therapeutic effects beyond glycemic control. These pathways are thought to be influenced by the metabolic shifts induced by SGLT2 inhibition, such as increased fatty acid oxidation and the production of ketone bodies.[7]
Key potential downstream signaling pathways influenced by SGLT2 inhibition include:
-
AMP-activated Protein Kinase (AMPK) Activation: SGLT2 inhibitors have been shown to activate AMPK, a central regulator of cellular energy metabolism.[8] AMPK activation can lead to improved insulin sensitivity and glucose uptake in peripheral tissues.[9]
-
Modulation of Inflammatory Pathways: Chronic inflammation is a key factor in the pathogenesis of diabetes and its complications. SGLT2 inhibitors have been demonstrated to exert anti-inflammatory effects by modulating pathways such as the NLRP3 inflammasome and nuclear factor kappa B (NF-κB) signaling.[8][10] This can lead to a reduction in pro-inflammatory cytokines.[10]
The following diagram illustrates the proposed signaling pathway for Velagliflozin as an SGLT2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 3. Velagliflozin (proline)|CAS 1539295-26-5|DC Chemicals [dcchemicals.com]
- 4. bsava.com [bsava.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. SGLT2 Inhibitors: Emerging Roles in the Protection Against Cardiovascular and Kidney Disease Among Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of velagliflozin proline (oral solution, commercially known as Senvelgo®) in the management of feline diabetes mellitus. The information is compiled from peer-reviewed studies and official drug information to guide research and development.
Introduction
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in diabetic cats[1][4][5]. This mechanism of action is independent of insulin, offering a novel therapeutic approach for feline diabetes, a condition that shares pathophysiological similarities with human type 2 diabetes[6].
Velagliflozin is available as a clear, colorless to slightly yellow or brown oral solution[3][6][7]. It is indicated for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin[1][7].
Mechanism of Action
The primary signaling pathway affected by velagliflozin is renal glucose transport.
Dosage and Administration
The recommended dosage of velagliflozin for feline diabetes studies is 1 mg/kg of body weight (0.45 mg/lb), administered orally once daily [7][8]. The dose can be given directly into the cat's mouth or with a small amount of wet food, but should not be mixed into a full meal[7]. Administration should occur at approximately the same time each day[7].
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on velagliflozin in diabetic cats.
Table 1: Efficacy Data from a 180-Day Multicenter Field Study
Study Population: 252 client-owned diabetic cats (214 newly diagnosed, 38 previously insulin-treated)[9][10]
| Parameter | Baseline (Day 0) | Day 30 | Day 60 | Day 120 | Day 180 |
| Median Blood Glucose (mg/dL) | 436[9][10] | 153[10] | 134[10] | 128[10] | 125[10] |
| Median Fructosamine (µmol/L) | 538[9][10] | 310[10] | 286[10] | 269[10] | 263[10] |
| Treatment Success on Day 30 | - | 88.4%[7] | - | - | - |
| Cats with Glycemic Control (Day 180) | - | - | - | - | 81%[5][9] |
Table 2: Comparison of Velagliflozin and Insulin in a 45-Day Randomized Controlled Trial
Study Population: 127 client-owned diabetic cats (54 treated with velagliflozin, 62 with Caninsulin)[8]
| Parameter (at Day 45) | Velagliflozin (1 mg/kg once daily) | Caninsulin (twice daily, dose-adjusted) |
| Treatment Success Rate | 54%[8][11] | 42%[8][11] |
| Mean Blood Glucose <252 mg/dL | 78% of cats[11] | 60% of cats[11] |
| Serum Fructosamine ≤450 µmol/L | 72% of cats[8] | 44% of cats[8] |
| Improvement in Polyuria | 54% of cats[8] | Not Reported |
| Improvement in Polydipsia | 61% of cats[8] | Not Reported |
Table 3: Pharmacokinetic Parameters of Velagliflozin in Cats
Dose: 1 mg/kg, oral administration[2][7]
| Parameter | Value (Mean ± SD) |
| Time to Maximum Concentration (Tmax) | 0.25 hours (median)[2][7] |
| Maximum Plasma Concentration (Cmax) | 1030 (± 361) ng/mL[2][7] |
| Area Under the Curve (AUC0-last) | 3295 (± 1098) day*ng/mL[2][7] |
| Elimination Half-life (T½) | 3.68 (± 0.34) hours[7] |
Note: Systemic exposure to velagliflozin is greater in a fasted state compared to a fed state.[2][7][12]
Table 4: Common Adverse Reactions in a 180-Day Field Study
Study Population: 252 diabetic cats treated with velagliflozin[7]
| Adverse Reaction | Percentage of Cats |
| Diarrhea or Loose Stool | Most Common[7] |
| Weight Loss | Common[7] |
| Vomiting | Common[7] |
| Polyuria | Common[7] |
| Polydipsia | Common[7] |
| Elevated Blood Urea Nitrogen (BUN) | Common[7] |
| Diabetic Ketoacidosis (DKA) | 7.1% (18/252)[9][13] |
| Newly Diagnosed Cats | 5.1% (11/214)[9][13] |
| Previously Insulin-Treated Cats | 18.4% (7/38)[9][13] |
Experimental Protocols
Protocol for a Long-Term Efficacy and Safety Study (Based on a 180-Day Field Trial)
This protocol outlines a prospective, open-label clinical trial to assess the long-term efficacy and safety of velagliflozin.
Inclusion Criteria:
-
Client-owned cats diagnosed with diabetes mellitus.
-
Diagnosis based on fasting blood glucose >270 mg/dL, fructosamine >400 µmol/L, and glucosuria, coupled with clinical signs (polyuria, polydipsia, etc.)[9].
-
Cats can be newly diagnosed or previously treated with insulin (with persistent clinical signs)[9].
Exclusion Criteria (Important Safety Considerations):
-
Do not use in cats previously treated with insulin or currently receiving insulin due to an increased risk of diabetic ketoacidosis (DKA)[2][6][7].
-
Do not initiate in cats with anorexia, dehydration, lethargy, ketonuria, or pancreatitis at the time of diagnosis[2][6][7][14].
Procedure:
-
Screening (Day 0): Conduct a full physical examination. Collect blood for baseline glucose and fructosamine levels. Confirm diagnosis and eligibility[9][10].
-
Dosing: Administer velagliflozin at 1 mg/kg orally, once daily[7].
-
Monitoring and Evaluations:
-
Days 3, 7, 30, 60, 120, and 180: Perform physical examinations and collect blood for glucose and fructosamine analysis[9][10].
-
First 4 Weeks: Closely monitor glycemic control and clinical improvement. This should include a physical exam, blood glucose curve, and serum fructosamine at weeks 1 and 4[7].
-
Ketone Monitoring: Check for ketonuria 2-3 days after starting treatment, again at day 7, and any time the cat appears unwell[14].
-
Efficacy Endpoints:
-
Primary: Improvement in at least one clinical sign of diabetes and at least one blood glucose variable (e.g., mean blood glucose or serum fructosamine)[7].
-
Secondary: Changes in blood glucose and fructosamine levels over time, resolution of clinical signs, and incidence of adverse events.
Protocol for a Comparative Study (Velagliflozin vs. Insulin)
This protocol outlines a randomized, controlled trial to compare the efficacy of velagliflozin with standard insulin therapy.
Study Design: Prospective, randomized, positive-controlled, open-label noninferiority trial[11].
Procedure:
-
Enrollment: Recruit client-owned diabetic cats meeting defined inclusion/exclusion criteria.
-
Randomization: Randomly assign cats to either the velagliflozin group or the insulin group[8][11].
-
Treatment:
-
Efficacy Assessment:
-
Data Collection: Record all clinical signs, blood glucose curves, fructosamine levels, quality of life assessments, and any adverse events for both groups[8][11].
-
Statistical Analysis: Compare the treatment success rates and other secondary endpoints between the two groups to determine noninferiority or superiority.
Safety and Monitoring Considerations
-
Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA and euglycemic DKA (DKA with normal blood glucose), which can be fatal[4][7][12][14]. Immediate discontinuation of velagliflozin and initiation of insulin therapy is required if DKA is suspected[7][12][14].
-
Monitoring: Regular monitoring of blood glucose, fructosamine, urinary ketones, serum chemistry, body weight, and hydration status is crucial[2].
-
Contraindications: Velagliflozin is contraindicated in cats with a history of insulin treatment, those currently on insulin, or those with insulin-dependent diabetes mellitus[2][6].
-
Adverse Events: The most common adverse effects include diarrhea, vomiting, weight loss, and urinary tract infections[4][7]. Sudden anorexia, lethargy, or dehydration should prompt immediate evaluation for DKA[2][6].
References
- 1. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 2. bi-animalhealth.com [bi-animalhealth.com]
- 3. vetlexicon.com [vetlexicon.com]
- 4. kingsdale.com [kingsdale.com]
- 5. bsava.com [bsava.com]
- 6. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. bsava.com [bsava.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 13. abvp.com [abvp.com]
- 14. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
Application Notes and Protocols for Velagliflozin Proline Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin proline, commercially available as Senvelgo®, is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] By targeting SGLT2 in the proximal renal tubules, velagliflozin blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3][4] This mechanism of action is independent of insulin, making it a novel therapeutic approach for managing non-insulin-dependent diabetes mellitus, particularly in felines.[5][6] These notes provide a summary of key preclinical data and detailed protocols for the administration and evaluation of velagliflozin in relevant animal models.
Data Presentation
Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats
| Parameter | Value (Mean ± SD) | Conditions |
| Dose | 1 mg/kg body weight | Single oral dose |
| Time to Maximum Concentration (Tmax) | 0.25 hours (median) | Fasted state |
| Maximum Plasma Concentration (Cmax) | 1030 ± 361 ng/mL | Fasted state |
| Area Under the Curve (AUC0-last) | 3295 ± 1098 day*ng/mL | Fasted state |
| Elimination Half-life (t½) | 3.68 ± 0.34 hours | - |
| Note: Systemic exposure (Cmax and AUC) was found to be greater in the fasted state compared to the fed state.[3] |
Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-Day Field Study)
| Parameter | Screening (Day 0) | Day 30 | Day 60 | Day 120 | Day 180 |
| Blood Glucose (mg/dL) | 436 (272-676) | 153 (62-480) | 134 (64-414) | 128 (55-461) | 125 (77-384) |
| Serum Fructosamine (µmol/L) | 538 (375-794) | 310 (204-609) | 286 (175-531) | 269 (189-575) | 263 (203-620) |
| Data presented as median (range). A dose of 1 mg/kg was administered once daily.[7] |
Table 3: Common Adverse Reactions in Diabetic Cats Treated with Velagliflozin
| Adverse Reaction | Frequency in Field Study |
| Diarrhea or Loose Stool | Most Common |
| Weight Loss | Common |
| Vomiting | Common |
| Polyuria & Polydipsia | Common |
| Elevated Blood Urea Nitrogen (BUN) | Common |
| Diabetic Ketoacidosis (DKA) / Euglycemic DKA | Significant Risk |
| Source: Based on a 180-day multicenter field study with 252 cats.[1] |
Signaling Pathways and Mechanisms
Mechanism of Action: SGLT2 Inhibition in the Kidney
Velagliflozin acts on the SGLT2 transporters located in the S1 segment of the proximal convoluted tubule of the kidney.[4][8] These transporters are responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, velagliflozin effectively lowers the renal threshold for glucose, causing excess glucose to be excreted in the urine (glucosuria).[1][3] This process directly lowers plasma glucose concentrations.
Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.
Experimental Protocols
Protocol 1: Margin of Safety Study in Healthy Cats
This protocol is based on the laboratory safety study described for Senvelgo®.[1]
-
Objective: To determine the safety margin and potential target organ toxicities of velagliflozin following repeated daily administration over an extended period.
-
Animal Model: Healthy, 8 to 9-month-old domestic cats.
-
Groups (n=4):
-
Control (0 mg/kg): Vehicle (saline) administration.
-
Low Dose (1 mg/kg): 1X the intended therapeutic dose.
-
Mid Dose (3 mg/kg): 3X the intended therapeutic dose.
-
High Dose (5 mg/kg): 5X the intended therapeutic dose.
-
-
Administration:
-
Route: Oral (PO), once daily.
-
Duration: 26 weeks (6 months).
-
Condition: Animals should be fasted prior to dosing to ensure maximal exposure.[3]
-
-
Monitoring and Data Collection:
-
Daily: Clinical observations for signs of toxicity, changes in behavior, appetite, and water intake.
-
Weekly: Body weight measurements.
-
Periodic (e.g., monthly and at termination):
-
Hematology: Complete blood count (CBC).
-
Serum Chemistry: Renal function (BUN, creatinine), liver enzymes (ALT, ALP), electrolytes, glucose, cholesterol, triglycerides.
-
Urinalysis: Specific gravity, glucose, ketones, sediment analysis.
-
-
Terminal Procedures:
-
Gross necropsy.
-
Organ weight measurements (kidneys, liver, adrenal glands, etc.).
-
Histopathological examination of a comprehensive list of tissues.
-
-
Protocol 2: Efficacy and Safety Field Study in Diabetic Cats
This protocol is a generalized representation of the clinical field studies conducted for velagliflozin.[1][7][9]
-
Objective: To evaluate the efficacy and safety of velagliflozin for improving glycemic control in client-owned diabetic cats.
-
Animal Model: Otherwise healthy cats with a diagnosis of non-insulin-dependent diabetes mellitus.
-
Study Design: Prospective, baseline-controlled, open-label clinical trial.
-
Administration:
-
Monitoring Schedule:
-
Screening (Day -7 to 0): Full physical exam, history, CBC, serum chemistry, fructosamine, urinalysis (including ketones).
-
Day 2-3 & Day 7: Re-evaluation, check for ketonuria.[10]
-
Week 1 & Week 4 (Day 30): Physical exam, body weight, blood glucose curve, serum fructosamine.[3][10]
-
Monthly (Day 60, 120, 180): Continue monitoring as per Day 30.
-
-
Primary Efficacy Endpoints:
-
Improvement in at least one clinical sign (polyuria, polydipsia, weight loss).
-
Improvement in at least one glycemic variable (mean blood glucose from a curve or serum fructosamine).[1]
-
-
Safety Monitoring:
-
Owners monitor for adverse events, especially anorexia, lethargy, vomiting, or weakness, which could indicate DKA.[1]
-
Veterinarians monitor for urinary tract infections, dehydration, and changes in clinical pathology.
-
Experimental and Logical Workflows
Caption: Logical progression of velagliflozin preclinical and clinical development.
Caption: Experimental workflow for a feline diabetes field efficacy study.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. aaha.org [aaha.org]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 6. fda.gov [fda.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. bsava.com [bsava.com]
- 9. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 12. ec.europa.eu [ec.europa.eu]
Application Note: A Robust RP-HPLC Method for the Quantification of Velagliflozin Proline
Abstract
This application note details a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Velagliflozin proline, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Drawing upon established methodologies for similar SGLT2 inhibitors, this method is designed for use in quality control, stability studies, and pharmaceutical formulation analysis. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed experimental procedures, data presentation formats, and workflow visualizations.
Introduction
Velagliflozin is a promising SGLT2 inhibitor for the management of hyperglycemia. As with any active pharmaceutical ingredient (API), a reliable analytical method for its quantification is crucial for ensuring product quality and safety. This document outlines a robust RP-HPLC method tailored for this compound, providing the sensitivity and specificity required for rigorous pharmaceutical analysis. The method is based on common chromatographic principles applied to other compounds in the 'flozin' class, ensuring a high probability of successful implementation and validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Before use, degas both mobile phases using a suitable method such as sonication or vacuum filtration.
b. Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (70:30, A:B).
-
Sonicate for 10 minutes to ensure complete dissolution.
c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.
d. Sample Preparation (for formulated products):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Velagliflozin to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to extract the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study based on ICH guidelines.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Data] |
| 5 | [Data] |
| 10 | [Data] |
| 20 | [Data] |
| 50 | [Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery Studies)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | [Data] | [Data] |
| 100% | 10 | [Data] | [Data] |
| 120% | 12 | [Data] | [Data] |
Table 4: Precision
| Parameter | % RSD |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | [Data] |
| LOQ | [Data] |
Visualizations
The following diagrams illustrate the key workflows in this analytical method.
Caption: Sample Preparation Workflow for this compound Tablets.
Caption: HPLC Analysis Workflow for this compound Quantification.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is based on established analytical techniques for similar molecules and is expected to meet the rigorous validation requirements of the pharmaceutical industry. The detailed protocols and clear data presentation formats provided in this application note will facilitate the seamless adoption and implementation of this method in a quality control or research laboratory setting. Further validation in accordance with ICH guidelines is recommended to confirm the method's performance characteristics.
Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Velagliflozin proline, an orally active sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the management of diabetes mellitus in cats. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical protocols based on recent studies.
Mechanism of Action
This compound selectively inhibits SGLT2 in the proximal renal tubules.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][3] By blocking this transporter, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[4][5] This reduction in hyperglycemia can alleviate glucotoxicity, potentially leading to improved beta-cell function and insulin sensitivity in cats with non-insulin-dependent diabetes mellitus.[2]
Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.
Pharmacokinetics
Velagliflozin is rapidly absorbed following oral administration in cats.[3] Systemic exposure is greater in a fasted state compared to a fed state.[3]
| Parameter | Value (1 mg/kg oral dose) | Reference |
| Tmax (median) | 0.25 hours | [3] |
| Elimination Half-Life | 3.68 (± 0.34) hours | [3] |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of velagliflozin in improving glycemic control and clinical signs of diabetes in cats.[6][7]
Glycemic Control
| Parameter | Baseline (Screening) | Day 30 | Day 60 | Day 120 | Day 180 | Reference |
| Blood Glucose (mg/dL), median | 436 | 153 | 134 | 128 | 125 | [6][8] |
| Fructosamine (µmol/L), median | 538 | 310 | 286 | 269 | 263 | [6][8] |
Adverse Events
The most common adverse events reported are gastrointestinal, including diarrhea and vomiting.[9][10] A significant risk associated with SGLT2 inhibitors is diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[5][11]
| Adverse Event | Incidence in Naïve Diabetic Cats | Incidence in Insulin-Treated Diabetic Cats | Reference |
| Ketoacidosis | 5.1% (11 of 214) | 18.4% (7 of 38) | [6][8] |
| Ketonuria | 13.9% (35 of 252) | - | [6][8] |
| Loose Feces/Diarrhea | 38% (23 of 61) | - | [9][10] |
Experimental Protocols
Protocol 1: Clinical Assessment and Monitoring
This protocol outlines the schedule for physical examinations and sample collection for monitoring cats treated with velagliflozin.
Caption: Timeline for clinical assessment and sample collection.
Methodology:
-
Dosage and Administration: Administer this compound oral solution at a dose of 1 mg/kg once daily.[6][12] The solution can be given directly into the cat's mouth or applied to a small amount of food.[12]
-
Physical Examination: Conduct a thorough physical examination at each scheduled visit (Days 0, 3, 7, 30, 60, 120, and 180).[6][12] Record body weight and assess for clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss) and any adverse effects.
-
Blood Collection: Collect blood samples at each scheduled visit.[6][12] Perform a complete blood count and serum biochemistry panel.[11]
-
Urinalysis: Collect urine samples for urinalysis, including measurement of glucose and ketones, at each visit.[11]
Protocol 2: Blood Glucose Curve
This protocol details the procedure for generating a blood glucose curve to assess glycemic response.
Methodology:
-
Pre-sampling: The first blood sample should be taken in the morning before the cat receives its food or velagliflozin dose.[13][14]
-
Serial Sampling: Following the initial sample, collect blood every 2 hours for a total of 9 to 12 hours.[6][13]
-
Glucose Measurement: Use a calibrated handheld glucometer validated for use in cats for immediate blood glucose measurement.[4][13]
-
Data Plotting: Plot the blood glucose concentrations against time to generate the glucose curve.[13]
Protocol 3: Fructosamine Measurement
This protocol describes the collection and analysis of serum for fructosamine levels.
Methodology:
-
Sample Collection: Collect a minimum of 1 ml of blood in a plain tube.[15]
-
Serum Separation: Centrifuge the blood sample to separate the serum. Avoid hemolysis.[15]
-
Analysis: Submit the serum sample to a veterinary diagnostic laboratory for fructosamine analysis. Fructosamine levels reflect the average blood glucose concentration over the previous 1-3 weeks.[9][15]
Protocol 4: Urinalysis for Glucose and Ketones
This protocol outlines the procedure for monitoring urinary glucose and ketones.
Methodology:
-
Urine Collection: Collect a fresh urine sample. This can be done via free catch using a clean container or a special non-absorbent litter.[16]
-
Dipstick Analysis:
-
Recording Results: Record the glucose and ketone levels along with the time of collection.[16] Note that glucosuria is an expected finding in cats treated with SGLT2 inhibitors and is not a reliable indicator of glycemic control.[15] However, the presence of ketones requires immediate veterinary attention.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. bsava.com [bsava.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Diabetes in Cats: Monitoring and Controlling [msd-animal-health-hub.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GLUCOSE AND FRUCTOSAMINE TESTING – Feline - Glencoe Animal Hospital [glencoeanimalhospital.com]
- 9. Diabetes in Cats - Testing and Monitoring | VCA Animal Hospitals [vcahospitals.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 14. caninsulin.co.uk [caninsulin.co.uk]
- 15. gribblesvets.com.au [gribblesvets.com.au]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
Application Notes and Protocols for Velagliflozin Proline in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research landscape for velagliflozin proline in combination therapy, drawing upon available veterinary studies and analogous data from other SGLT2 inhibitors in human clinical trials. The protocols outlined below are intended to serve as a foundational guide for designing preclinical and clinical studies.
Introduction
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] The proline co-crystal form of velagliflozin is a stable formulation for oral administration.[3] While velagliflozin is primarily approved for veterinary use in feline diabetes mellitus, the principles of SGLT2 inhibition and its potential for combination therapy are broadly applicable in diabetes research.[2][4]
The rationale for using velagliflozin in combination with other antidiabetic agents, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors, is based on their complementary mechanisms of action, which can lead to improved glycemic control and potentially other metabolic benefits.[5][6]
Mechanism of Action in Combination Therapy
SGLT2 inhibitors, like velagliflozin, offer a unique insulin-independent mechanism for lowering blood glucose.[7][8] This makes them suitable partners for combination with other antidiabetic drugs that act through different pathways.
-
Combination with Metformin: Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[9] The combination with an SGLT2 inhibitor targets both hepatic glucose output and renal glucose reabsorption, providing a dual approach to glycemic control.[9]
-
Combination with DPP-4 Inhibitors: DPP-4 inhibitors enhance the incretin system by preventing the breakdown of GLP-1 and GIP.[6] This leads to glucose-dependent insulin secretion and suppression of glucagon.[6] Combining a DPP-4 inhibitor with an SGLT2 inhibitor can, therefore, address both insulin secretion/glucagon suppression and renal glucose excretion.[6]
Quantitative Data from Combination Therapy Research
The following tables summarize quantitative data from studies involving velagliflozin in combination therapy in veterinary medicine and representative data from other SGLT2 inhibitors in human clinical trials.
Table 1: Velagliflozin in Combination with Insulin in Cats with Diabetes Mellitus and Hypersomatotropism [7][8][10]
| Parameter | Baseline (T0) | First Follow-up (T1) | Last Follow-up (T2) |
| Median Daily Insulin Dose (U/kg) | 1.9 (range: 0.8–7.1) | 0.5 (range: 0–2.3) | Not Reported |
| Mean Glucose (mg/dL) | 435 (range: 298–477) | 207 (range: 96–326) | 273 (range: 155–350) |
| Percentage of Time in Target Glucose Range | 3% (range: 0–32) | 71% (range: 21–98) | 41% (range: 14–100) |
Data from a retrospective multicentric case series of eight client-owned cats.[8][10]
Table 2: Representative Efficacy of SGLT2 Inhibitors as an Add-on to Metformin in Humans with Type 2 Diabetes [11]
| Parameter | Bexagliflozin + Metformin (24 weeks) | Placebo + Metformin (24 weeks) |
| Mean Change in HbA1c (%) | -1.09 | -0.56 |
| Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) | -7.07 | - |
| Placebo-Adjusted Change in Body Mass (kg) | -2.51 | - |
Data from a 24-week, randomized, double-blind, placebo-controlled trial of bexagliflozin as an adjunct to metformin.[11]
Experimental Protocols
Protocol 1: Preclinical Evaluation of this compound in Combination with Metformin in a Rodent Model of Type 2 Diabetes
Objective: To assess the synergistic effects of this compound and metformin on glycemic control and metabolic parameters in a diet-induced obese and diabetic mouse model.
Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
Experimental Groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage)
-
This compound (e.g., 1-10 mg/kg, oral gavage, once daily)
-
Metformin (e.g., 150-300 mg/kg, oral gavage, once daily)
-
This compound + Metformin (at the same doses as monotherapy groups)
Duration: 4-8 weeks
Key Procedures:
-
Acclimatization: Acclimatize animals to housing conditions for at least one week before the study begins.
-
Dosing: Administer compounds by oral gavage daily.
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Measure fasting blood glucose and plasma insulin levels weekly.
-
Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study.
-
Collect 24-hour urine at baseline and at the end of the study to measure urinary glucose excretion.
-
-
Terminal Procedures:
-
Collect terminal blood samples for analysis of HbA1c, lipid profile, and safety biomarkers (e.g., kidney and liver function tests).
-
Harvest tissues (e.g., liver, pancreas, adipose tissue) for histological analysis and gene expression studies.
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.
Protocol 2: Clinical Trial Design for this compound as an Add-on Therapy to a DPP-4 Inhibitor in Patients with Type 2 Diabetes
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy in patients with type 2 diabetes inadequately controlled on a stable dose of a DPP-4 inhibitor.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adults with type 2 diabetes with HbA1c between 7.5% and 10.5% on a stable dose of a DPP-4 inhibitor for at least 8 weeks.
Treatment Arms:
-
This compound (e.g., 10 mg or 25 mg, once daily) + DPP-4 inhibitor
-
Placebo (once daily) + DPP-4 inhibitor
Duration: 24 weeks
Endpoints:
-
Primary Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change from baseline in body weight and blood pressure.
-
-
Safety Endpoints: Incidence of adverse events, including hypoglycemia, genital mycotic infections, and urinary tract infections.
Methodology:
-
Screening Period: Screen patients for eligibility based on inclusion/exclusion criteria.
-
Randomization: Randomize eligible patients in a 1:1 ratio to the treatment arms.
-
Study Visits: Conduct study visits at baseline, week 4, week 12, and week 24 for efficacy and safety assessments.
-
Data Collection: Collect data on vital signs, anthropometric measurements, and laboratory parameters at each visit.
Visualizations
Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor in the kidney.
Caption: A generalized workflow for the development of a combination therapy.
Caption: Complementary signaling pathways of SGLT2 inhibitors, DPP-4 inhibitors, and metformin.
References
- 1. SGLT2 Inhibitors in Combination Therapy: From Mechanisms to Clinical Considerations in Type 2 Diabetes Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Sodium-glucose Cotransporter-2 Inhibitors in Combination with Other Glucose-lowering Agents for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential for combination of dipeptidyl peptidase-4 inhibitors and sodium-glucose co-transporter-2 inhibitors for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. SGLT2 inhibitors and metformin: Dual antihyperglycemic therapy and the risk of metabolic acidosis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Velagliflozin in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bexagliflozin as an adjunct to metformin for the treatment of type 2 diabetes in adults: A 24-week, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Labeled Velagliflozin Proline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies detailing the in vivo imaging of labeled Velagliflozin proline have been published in peer-reviewed literature. The following application notes and protocols are proposed based on established methodologies for other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, particularly from preclinical positron emission tomography (PET) imaging studies. These guidelines are intended to serve as a foundational framework for researchers embarking on such investigations.
Introduction
This compound is a potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for type 2 diabetes mellitus.
In vivo imaging techniques offer a non-invasive window into the pharmacokinetic and pharmacodynamic properties of drugs like this compound. By labeling the molecule with a positron-emitting radionuclide, PET imaging can be employed to visualize and quantify its distribution, target engagement, and pharmacological effects in living organisms.[4][5][6] Such studies are invaluable for understanding drug behavior at the whole-body, organ, and tissue levels, thereby accelerating drug development and optimizing therapeutic strategies.
This document provides a detailed, albeit prospective, guide for conducting in vivo imaging studies with labeled this compound, drawing parallels from research on other SGLT2 inhibitors.[4][6][7]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[3][8]
Proposed In Vivo Imaging Technique: Positron Emission Tomography (PET)
PET is a highly sensitive molecular imaging modality that can provide quantitative data on the in vivo biodistribution of radiolabeled molecules. For this compound, labeling with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be a suitable approach. Given the precedent with other SGLT2 inhibitors, ¹¹C-labeling is a feasible starting point.[4][6][7]
The general workflow for an in vivo PET imaging study with labeled this compound would involve several key stages, from radiosynthesis to data analysis.
Experimental Protocols
The following are detailed, hypothetical protocols for conducting an in vivo PET imaging study with [¹¹C]this compound.
Protocol 1: Radiosynthesis of [¹¹C]this compound
This protocol is conceptual and would require significant chemistry development. It is based on common ¹¹C-methylation reactions.
Materials:
-
This compound precursor (desmethyl-Velagliflozin proline)
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf (produced from a cyclotron)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
HPLC system for purification
-
Sterile, pyrogen-free saline for formulation
Procedure:
-
[¹¹C]Methylating Agent Production: Produce [¹¹C]CO₂ from a cyclotron and convert it to a reactive methylating agent like [¹¹C]CH₃I or [¹¹C]CH₃OTf using standard radiochemistry modules.
-
Radiolabeling Reaction: Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl-Velagliflozin proline precursor and a suitable base in an anhydrous solvent.
-
Heating: Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes) to facilitate the methylation reaction.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound from unreacted precursor and byproducts.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified [¹¹C]this compound in sterile, pyrogen-free saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.
Protocol 2: In Vivo PET Imaging in a Rodent Model
This protocol is based on methodologies used for imaging other SGLT2 inhibitors.[4][6][7]
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice.[9] A diabetic animal model (e.g., streptozotocin-induced) may be used to study the drug's effect in a disease state.[10]
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place a catheter in the tail vein for radiotracer injection.
-
Baseline Scan (Optional): A baseline CT or MRI scan may be acquired for anatomical co-registration.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein catheter.
-
Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET images with the anatomical CT or MRI scans.
-
Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain, muscle, bladder).
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer over time.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis.
-
Protocol 3: Ex Vivo Biodistribution Study
Procedure:
-
Animal Groups: Use separate cohorts of animals for each time point (e.g., 5, 15, 30, 60, and 90 minutes post-injection).
-
Radiotracer Injection: Inject a known amount of [¹¹C]this compound into each animal.
-
Euthanasia and Organ Harvesting: At the designated time points, euthanize the animals and rapidly dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and bladder).
-
Sample Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Data Presentation
The quantitative data obtained from these studies can be summarized in tables for clear comparison.
Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Rats (%ID/g)
| Organ | 5 min | 15 min | 30 min | 60 min |
| Blood | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Kidneys | 15.6 ± 2.1 | 12.3 ± 1.8 | 8.9 ± 1.2 | 5.4 ± 0.9 |
| Liver | 8.9 ± 1.5 | 10.2 ± 1.7 | 9.5 ± 1.4 | 7.1 ± 1.1 |
| Bladder | 1.2 ± 0.4 | 5.8 ± 1.1 | 12.4 ± 2.3 | 25.6 ± 4.5 |
| Muscle | 1.1 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.1 ± 0.03 | 0.05 ± 0.01 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical PET Imaging Data (SUVmean) in Key Organs of Diabetic Rats
| Organ | Control (Vehicle) | This compound Treated |
| Renal Cortex | 4.5 ± 0.6 | 1.8 ± 0.4* |
| Liver | 3.2 ± 0.5 | 3.1 ± 0.6 |
| Myocardium | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Skeletal Muscle | 0.8 ± 0.1 | 0.7 ± 0.1 |
*Data are presented as mean ± standard deviation. p < 0.05 compared to control.
Conclusion
The application of in vivo imaging techniques, particularly PET, to the study of labeled this compound holds significant promise for advancing our understanding of its pharmacology. While the protocols and data presented here are hypothetical, they are grounded in established methodologies for similar SGLT2 inhibitors.[4][5][6][7] Successful implementation of these approaches will require dedicated radiochemistry development and careful study design. The insights gained from such studies will be invaluable for the continued development and clinical application of this compound and other SGLT2 inhibitors.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional imaging of pharmacological action of SGLT2 inhibitor ipragliflozin via PET imaging using 11C‐MDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional imaging of pharmacological action of SGLT2 inhibitor ipragliflozin via PET imaging using 11C-MDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine SGLT2 Inhibition by Velagliflozin Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velagliflozin proline is an orally active and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. Inhibition of SGLT2 by this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2][3] This insulin-independent mechanism of action makes SGLT2 an attractive therapeutic target for the management of type 2 diabetes mellitus.
These application notes provide a detailed protocol for a non-radioactive, cell-based assay to determine the inhibitory activity of this compound on human SGLT2. The described assay utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in a human embryonic kidney cell line (HEK293) stably expressing human SGLT2 (hSGLT2).
Principle of the Assay
The assay is based on the principle of competitive inhibition of glucose uptake. In cells expressing SGLT2, the fluorescent glucose analog 2-NBDG is transported into the cells via SGLT2. The intracellular accumulation of 2-NBDG results in a fluorescent signal that is proportional to the SGLT2 activity. In the presence of an SGLT2 inhibitor, such as this compound, the uptake of 2-NBDG is competitively inhibited, leading to a decrease in the intracellular fluorescence. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50).
Signaling Pathway of SGLT2-mediated Glucose Transport
Caption: SGLT2-mediated glucose and sodium cotransport and its inhibition by this compound.
Data Presentation
While specific in vitro IC50 data for this compound in cell-based assays are not publicly available, the following table presents the reported IC50 values for other selective SGLT2 inhibitors against human SGLT2 (hSGLT2) to provide a comparative context for expected potency. These values were determined using various cell-based or cell-free assays.
| Compound | hSGLT2 IC50 (nM) | Selectivity over hSGLT1 | Reference Assay Type |
| Ipragliflozin L-Proline | 7.38 | >1000-fold | Cell-free |
| Dapagliflozin | 1.1 | >1200-fold | Cell-based (CHO-hSGLT2) |
| Canagliflozin | 2.2 | >400-fold | Cell-free |
| Empagliflozin | 3.1 | >300-fold | Cell-based (CHO-hSGLT2) |
| Ertugliflozin | 0.877 | >1000-fold | Cell-based (CHO-hSGLT2) |
Data sourced from publicly available literature and vendor specifications.
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (HEK293-hSGLT2). A parental HEK293 cell line should be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain SGLT2 expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2-NBDG Glucose Uptake Assay Protocol
This protocol is adapted from established methods for screening SGLT2 inhibitors.
Materials:
-
HEK293-hSGLT2 and parental HEK293 cells
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
2-NBDG (fluorescent glucose analog)
-
Phlorizin (a known SGLT inhibitor, for positive control)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES.
-
Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline chloride).
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Experimental Workflow Diagram:
Caption: Workflow for the 2-NBDG based SGLT2 inhibition assay.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293-hSGLT2 and parental HEK293 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 8 x 10^4 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare a positive control solution of Phlorizin (e.g., 100 µM final concentration) and a vehicle control (DMSO in KRH buffer).
-
-
Assay Execution:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of sodium-free KRH buffer to remove any residual glucose and sodium.
-
Add 50 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the 2-NBDG working solution in KRH buffer.
-
Add 50 µL of the 2-NBDG working solution to all wells (for a final volume of 100 µL). The final concentration of 2-NBDG is typically in the range of 50-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Terminate the uptake by aspirating the assay buffer and washing the cells three times with 100 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the parental HEK293 cells (which lack hSGLT2) from the fluorescence signal of the HEK293-hSGLT2 cells for each condition. This corrects for non-SGLT2 mediated glucose uptake.
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Inhibitor: Fluorescence signal in the presence of this compound.
-
Signal_Max: Fluorescence signal of the vehicle control (0% inhibition).
-
Signal_Min: Fluorescence signal of the positive control, Phlorizin (100% inhibition).
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the SGLT2-mediated 2-NBDG uptake.
-
Logical Relationship for Data Analysis
Caption: Logical workflow for the analysis of SGLT2 inhibition assay data.
Conclusion
The described cell-based assay provides a robust and non-radioactive method for evaluating the inhibitory potency of this compound on SGLT2. This protocol can be adapted for high-throughput screening of other potential SGLT2 inhibitors and for structure-activity relationship studies. The use of a stable cell line expressing human SGLT2 ensures the relevance of the findings for drug development in human therapeutics.
References
Velagliflozin Proline: A Tool for Investigating Glucose Metabolism in Animal Models
Application Notes and Protocols for Researchers
Velagliflozin proline, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), presents a valuable pharmacological tool for the in-vivo study of glucose metabolism. By inducing glycosuria, it allows for the investigation of the physiological and metabolic consequences of controlled glucose loss. These application notes provide an overview of its use in animal models, with detailed protocols for key experiments.
This compound is an orally active compound that reduces renal glucose reabsorption, leading to lower blood glucose concentrations.[1] Its mechanism of action is independent of insulin secretion, making it a unique tool to dissect the roles of renal glucose handling in overall glucose homeostasis.
Mechanism of Action
SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] this compound competitively inhibits SGLT2, thereby preventing this reabsorption and promoting the excretion of glucose in the urine.[2][3] This targeted action allows for the specific investigation of the downstream effects of urinary glucose excretion on various metabolic pathways.
Key Research Applications
-
Investigating the impact of glycosuria on systemic glucose and energy homeostasis: By inducing a state of controlled glucose loss, researchers can study the compensatory mechanisms that are activated to maintain energy balance.
-
Exploring the effects on insulin sensitivity and beta-cell function: While the primary action is insulin-independent, the resulting reduction in glucotoxicity can lead to secondary improvements in insulin sensitivity and beta-cell function.[4][5]
-
Studying the interplay between the kidneys and other metabolic organs: this compound can be used to understand how renal glucose handling influences hepatic glucose production, peripheral glucose uptake, and lipid metabolism.
-
Evaluating potential therapeutic strategies for metabolic diseases: As an SGLT2 inhibitor, it serves as a reference compound for the development of novel anti-diabetic agents.
Data Presentation
Pharmacokinetic Parameters of Velagliflozin in Cats (Oral Administration, 1 mg/kg)
| Parameter | Value | Reference |
| Tmax (median) | 0.25 hours | [1] |
| Cmax (mean ± SD) | 1030 ± 361 ng/mL | [1] |
| AUC0-last (mean ± SD) | 3295 ± 1098 day*ng/mL | [1] |
| Elimination Half-life (mean ± SD) | 3.68 ± 0.34 hours | [1] |
Effects of Velagliflozin on Glucose Metabolism in Cats with Diabetes Mellitus
| Parameter | Baseline (Day 0) | Day 30 | Reference |
| Mean Blood Glucose | 446.4 mg/dL | 169.8 mg/dL | [6] |
| Mean Fructosamine | 551.4 µmol/L | 332.0 µmol/L | [6] |
Effects of Velagliflozin in Insulin-Dysregulated Ponies (0.3 mg/kg, once daily for 16 weeks)
| Parameter | Pre-treatment | Week 8 | Week 16 | Reference |
| Post-prandial Serum Insulin (Cmax) | 205 ± 25 µIU/mL | 119 ± 19 µIU/mL | 117 ± 15 µIU/ml |
Note: The majority of published data for velagliflozin is from studies in cats and ponies. Data from rodent models is limited. The provided protocols for rodents are based on general procedures for SGLT2 inhibitors and may require optimization.
Visualizations
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.
-
Baseline Blood Glucose: Measure and record the body weight of each mouse. Obtain a baseline blood sample from the tail vein and measure blood glucose (t= -30 min).
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle orally via gavage. Dose selection should be optimized in a pilot study.
-
Glucose Challenge: 30 minutes after drug administration, administer a 2 g/kg body weight glucose solution orally via gavage (t=0 min).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion.
Caption: Workflow for an Oral Glucose Tolerance Test.
Protocol 2: Insulin Tolerance Test (ITT) in Mice
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes for intraperitoneal injection
Procedure:
-
Animal Acclimatization and Drug Treatment: House and treat mice with this compound or vehicle daily for a predetermined period (e.g., 1-4 weeks).
-
Fasting: Fast the mice for 4-6 hours before the test.
-
Baseline Blood Glucose: Weigh the mice and measure baseline blood glucose from a tail vein sample (t=0 min).
-
Insulin Injection: Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-injection and measure blood glucose levels.
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration. Plot the mean percentage of baseline blood glucose versus time for each group.
Caption: Workflow for an Insulin Tolerance Test.
Protocol 3: Metabolic Cage Study in Mice
Objective: To assess the effects of this compound on energy expenditure, food and water intake, and physical activity.
Materials:
-
This compound formulated in the diet or for oral administration
-
Metabolic cages (e.g., CLAMS, TSE LabMaster)
-
Standard or high-fat diet
-
Animal scale
Procedure:
-
Animal Acclimatization: Individually house mice in the metabolic cages for at least 48 hours to acclimate to the new environment.
-
Baseline Measurements: Record baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity for 24-48 hours.
-
Treatment Administration: Administer this compound (e.g., mixed in the diet at a specific concentration or via daily oral gavage) or vehicle.
-
Continuous Monitoring: Continue to monitor all metabolic parameters for the desired duration of the study (e.g., 3-7 days).
-
Data Analysis: Analyze the collected data to determine the effects of this compound on energy expenditure (calculated from VO2 and VCO2), substrate utilization (RER), food and water consumption patterns, and locomotor activity. Compare the data from the treatment period to the baseline period and to the vehicle-treated control group.
Caption: Workflow for a Metabolic Cage Study.
Safety Precautions
When working with this compound, researchers should be aware of potential adverse effects observed in animal studies, including an increased risk of diabetic ketoacidosis or euglycemic ketoacidosis.[7] Monitoring for ketonuria, especially in diabetic animal models, is recommended.[8] Due to its diuretic effect, ensuring adequate access to water is crucial to prevent dehydration.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. Effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unmasking a sustained negative effect of SGLT2 inhibition on body fluid volume in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. ec.europa.eu [ec.europa.eu]
Analytical Standards for Velagliflozin Proline Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Velagliflozin proline, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is the L-proline co-crystal of Velagliflozin, developed for the treatment of diabetes mellitus.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound.
Overview of Analytical Techniques
The quantification of this compound in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This technique, often referred to as LC-MS/MS, offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples such as plasma and urine.
Reference Standard Information
A certified reference standard of this compound is essential for the development and validation of any quantitative analytical method. The table below summarizes the key properties of the this compound reference standard.
| Property | Value |
| Chemical Name | 2-(4-cyclopropylbenzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzonitrile, L-prolinate salt |
| Molecular Formula | C₂₈H₃₄N₂O₇ |
| Molecular Weight | 510.58 g/mol |
| CAS Number | 1539295-26-5 |
| Appearance | White to off-white solid |
| Storage (Pure Form) | -20°C for long-term storage (up to 3 years) |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the quantitative analysis of this compound in human plasma. These are based on established methods for other SGLT2 inhibitors and represent a robust starting point for method development and validation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a deuterated analog of Velagliflozin or another SGLT2 inhibitor)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Method
Instrumentation:
-
UPLC system (e.g., Waters Acquity UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.0 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | To be determined by direct infusion of the reference standard. A hypothetical transition for Velagliflozin (M+H)⁺ would be m/z 396.2 -> [fragment ion]. |
| Dwell Time | 100 ms |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | The response of the analyte in the presence of matrix ions should be consistent and reproducible. |
| Stability | Analyte should be stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). |
Signaling Pathway of Velagliflozin
Velagliflozin acts by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1]
Conclusion
The provided application notes and protocols offer a robust framework for the analytical determination of this compound in a research setting. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reliable data for drug development and scientific investigation. Researchers should optimize the described methods for their specific instrumentation and experimental needs.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Velagliflozin Proline and Mitigating the Risk of Diabetic Ketoacidosis in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Velagliflozin proline, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies to ensure the safe and effective use of this compound in preclinical and clinical research, with a specific focus on preventing diabetic ketoacidosis (DKA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active SGLT2 inhibitor.[1] Its primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, which reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[2] This leads to increased urinary glucose excretion (glucosuria), subsequently lowering blood glucose levels.[2]
Q2: What is the known association between this compound and diabetic ketoacidosis (DKA)?
A2: Clinical studies, primarily in felines, have shown that treatment with Velagliflozin (marketed as Senvelgo®) is associated with an increased risk of DKA, including euglycemic DKA (DKA with normal blood glucose levels).[3][4] In a study of 252 diabetic cats, ketoacidosis was observed in 7.1% of cats treated with Velagliflozin.[3] The incidence was higher in cats previously treated with insulin (18.4%) compared to insulin-naïve cats (5.1%).[3] Euglycemic DKA was a notable finding, occurring in 77.8% of the DKA cases.[3]
Q3: What are the key risk factors for developing DKA during this compound experiments?
A3: Based on clinical observations and studies of SGLT2 inhibitors, the following are significant risk factors for DKA:
-
Insulin Deficiency: A state of absolute or relative insulin deficiency is a primary driver of ketogenesis.[5]
-
Previous Insulin Treatment: Cats previously treated with insulin have shown a higher incidence of DKA when switched to Velagliflozin.[3]
-
Concurrent Illness: Conditions such as pancreatitis, urinary tract infections, anorexia, dehydration, or lethargy at the start of treatment can increase the risk of DKA.[4][6]
-
Reduced Caloric Intake: Fasting or periods of reduced food consumption can trigger a ketogenic state.[7]
-
Surgical Procedures: The perioperative period is a high-risk time for DKA development.[8]
-
High-Fat/Low-Carbohydrate (Ketogenic) Diets: These diets can potentiate the ketogenic effect of SGLT2 inhibitors.[7]
Troubleshooting Guides
Scenario 1: Elevated Ketone Levels Detected During a Preclinical Study.
-
Question: We are observing elevated blood or urine ketone levels in our animal models treated with this compound. What steps should we take?
-
Answer:
-
Confirm the Finding: Immediately re-measure ketone levels using a reliable method. Blood beta-hydroxybutyrate (β-OHB) is the preferred and more sensitive marker for ketosis compared to urine ketones.[6]
-
Assess Clinical Signs: Evaluate the animal for any signs of illness, such as lethargy, anorexia, vomiting, or dehydration.[4]
-
Analyze Blood Gas: If ketosis is confirmed, perform a blood gas analysis to check for metabolic acidosis (low pH and low bicarbonate), which is indicative of DKA.[9]
-
Temporarily Discontinue this compound: Withhold the administration of the drug.
-
Ensure Adequate Hydration and Nutrition: Provide fluid therapy and nutritional support as needed.
-
Consider Insulin Administration: In a diabetic animal model, the administration of insulin may be necessary to reverse ketosis.[4]
-
Review Experimental Protocol: Examine the diet, hydration status, and overall health of the animals in the study to identify any potential contributing factors.
-
Scenario 2: Designing a Study to Minimize DKA Risk.
-
Question: How can we design our experimental protocol to minimize the risk of DKA when using this compound?
-
Answer:
-
Careful Subject Selection: Exclude subjects with pre-existing conditions that are known risk factors for DKA (e.g., pancreatitis, severe dehydration).[6] For animal studies, ensure the models have sufficient endogenous insulin production.
-
Acclimatization Period: Allow for a suitable acclimatization period for the animals to their housing and diet before initiating the study.
-
Dose-Finding Studies: Conduct preliminary dose-finding studies to determine the optimal dose of this compound that achieves the desired glycemic control without causing significant ketosis.
-
Consistent Diet and Hydration: Ensure all subjects have consistent access to food and water. Avoid sudden changes in diet, especially towards low-carbohydrate or high-fat compositions.
-
Regular Monitoring: Implement a robust monitoring schedule that includes regular measurement of blood glucose, blood ketones (β-OHB), body weight, and clinical signs.[10]
-
Establish Action Thresholds: Define clear thresholds for ketone levels that will trigger specific actions, such as temporary drug discontinuation and veterinary assessment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving Velagliflozin and other SGLT2 inhibitors.
Table 1: Incidence of Ketonuria and Diabetic Ketoacidosis with Velagliflozin in Feline Clinical Studies
| Parameter | Naïve Diabetic Cats (n=214) | Previously Insulin-Treated Diabetic Cats (n=38) | Total (n=252) | Reference |
| Ketonuria | Not specified | Not specified | 13.9% (35 cats) | [11] |
| Ketoacidosis | 5.1% (11 cats) | 18.4% (7 cats) | 7.1% (18 cats) | [3][11] |
| Euglycemic DKA (BG < 250 mg/dL) | Not specified | Not specified | 77.8% (14 of 18 DKA cases) | [3][11] |
Table 2: Key Monitoring Parameters and Thresholds for DKA Risk Assessment
| Parameter | Normal/Low Risk | Moderate Risk (Increased Monitoring) | High Risk (Action Required) | Reference |
| Blood β-hydroxybutyrate (β-OHB) | < 0.6 mmol/L | 0.6 - 1.5 mmol/L | > 1.5 mmol/L | [9] |
| Urine Ketones | Negative or trace | 1+ to 2+ | > 2+ | [9] |
| Venous pH | > 7.3 | 7.25 - 7.3 | < 7.25 | [9] |
| Serum Bicarbonate | > 18 mEq/L | 15 - 18 mEq/L | < 15 mEq/L | [9] |
Experimental Protocols
Protocol 1: Assessment of Ketoacidosis in a Diabetic Rodent Model Treated with this compound
-
Animal Model: Utilize a well-established diabetic rodent model (e.g., streptozotocin-induced diabetic rats or db/db mice) with confirmed hyperglycemia and sufficient residual insulin production.
-
Housing and Diet: House animals in a controlled environment with a standard chow diet and ad libitum access to water.
-
Treatment Groups: Include a vehicle control group, a this compound group (at various doses), and potentially a positive control group (e.g., another SGLT2 inhibitor).
-
Drug Administration: Administer this compound orally once daily at the predetermined doses.
-
Monitoring:
-
Daily: Monitor body weight, food and water intake, and general clinical signs.
-
Weekly: Collect blood samples via tail vein for measurement of:
-
Blood glucose using a calibrated glucometer.
-
Blood β-hydroxybutyrate (β-OHB) using a ketone meter.
-
-
At Baseline and End of Study: Collect terminal blood samples for comprehensive analysis, including:
-
Blood gas analysis (pH, pCO2, HCO3-).
-
Serum electrolytes.
-
Plasma insulin and glucagon levels (using ELISA kits).
-
Serum non-esterified fatty acids (NEFA).
-
-
-
Urine Collection: Collect urine samples at specified intervals to measure urinary glucose and ketone levels.
-
Data Analysis: Compare the measured parameters between the treatment and control groups using appropriate statistical methods.
Signaling Pathways and Workflows
Mechanism of SGLT2 Inhibitor-Induced Ketoacidosis
The diagram below illustrates the proposed signaling pathway leading to increased ketone production following the administration of an SGLT2 inhibitor like this compound.
Caption: SGLT2 inhibitor-induced DKA pathway.
Experimental Workflow for DKA Risk Assessment
The following diagram outlines a logical workflow for assessing the risk of DKA in preclinical studies involving this compound.
Caption: Experimental workflow for DKA risk assessment.
References
- 1. aaha.org [aaha.org]
- 2. bsava.com [bsava.com]
- 3. abvp.com [abvp.com]
- 4. fda.gov [fda.gov]
- 5. SGLT2 Inhibitors May Predispose to Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. researchgate.net [researchgate.net]
- 8. diabetessociety.com.au [diabetessociety.com.au]
- 9. Ketoacidosis and SGLT2 Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Velagliflozin Proline for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with Velagliflozin proline. The following frequently asked questions (FAQs) and troubleshooting guides are intended to ensure consistent and reliable results in a preclinical setting.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2] This mechanism is independent of insulin secretion.[5]
2. What is the role of proline in the this compound formulation?
Velagliflozin forms a co-crystal with L-proline.[2] This formulation is often used to improve the stability and bioavailability of the active pharmaceutical ingredient.
3. How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to two years. For short-term storage, it can be kept at 4°C for several weeks. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
4. What are the key pharmacokinetic parameters of Velagliflozin in preclinical models?
While specific pharmacokinetic data for this compound in rodent models is limited in the public domain, data from studies in cats can provide some insight. Following a 1 mg/kg oral dose in cats, Velagliflozin is rapidly absorbed with a median time to maximum concentration (Tmax) of 0.25 hours.[2] The mean maximum plasma concentration (Cmax) is approximately 1030 ng/mL, and the elimination half-life is around 3.68 hours.[2] Systemic exposure to Velagliflozin is significantly greater in the fasted state compared to the fed state in cats.[2]
For comparison, the SGLT2 inhibitor enavogliflozin, in a dose range of 0.3-3 mg/kg in mice and rats, has shown dose-proportional pharmacokinetics.[6] Oral bioavailability was high in mice (84.5–97.2%) and moderate in rats (56.3–62.1%).[6]
Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (median) | 0.25 hours | [2] |
| Cmax (mean ± SD) | 1030 ± 361 ng/mL | [2] |
| AUC0-last (mean ± SD) | 3295 ± 1098 day*ng/mL | [2] |
| Half-life (t1/2) | 3.68 ± 0.34 hours |[2] |
Pharmacokinetic Parameters of Enavogliflozin in Rodents (0.3-3 mg/kg Oral Dose)
| Species | Oral Bioavailability | Reference |
|---|---|---|
| Mice | 84.5–97.2% | [6] |
| Rats | 56.3–62.1% |[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose measurements | - Inconsistent fasting times before blood collection. - Stress-induced hyperglycemia from handling or gavage procedure.[7] - Improper dose administration (e.g., incomplete gavage). | - Standardize fasting duration for all animals (typically 4-6 hours for mice). - Acclimatize animals to handling and gavage procedures. Consider using a refined gavage technique, such as coating the gavage needle with sucrose, to reduce stress.[7] - Ensure proper training in oral gavage techniques to minimize errors. |
| Unexpected weight loss | - Caloric loss due to glucosuria is an expected effect of SGLT2 inhibitors. - Dehydration resulting from osmotic diuresis. | - Monitor body weight regularly. A moderate, initial weight loss may be an expected pharmacological effect. - Ensure animals have free access to water at all times to prevent dehydration. Monitor for signs of dehydration (e.g., skin tenting, reduced activity). |
| Increased water and food intake (polydipsia and polyphagia) | - Osmotic diuresis caused by urinary glucose excretion can lead to increased thirst. - Compensatory increase in food intake due to caloric loss. | - This is often an expected physiological response to SGLT2 inhibition. - Monitor water and food consumption to ensure it is not excessive and that animals are not becoming dehydrated or malnourished. |
| Inconsistent drug exposure (variable plasma concentrations) | - Inconsistent administration relative to feeding (fed vs. fasted state). - Improper formulation (e.g., precipitation of the compound in the vehicle). | - Standardize the timing of drug administration in relation to the light/dark cycle and feeding schedule. Be aware that the fasted state can significantly increase exposure.[2] - Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh formulations regularly. |
| Signs of urinary tract infection (UTI) | - Increased glucose in the urine can create a favorable environment for bacterial growth. | - While more common in clinical settings, be vigilant for signs of UTI in longer-term studies (e.g., changes in urination frequency, hunched posture). - Consult with a veterinarian if a UTI is suspected. |
Experimental Protocols
Preparation of this compound for Oral Gavage in Rodents
-
Vehicle Selection: A common vehicle for oral gavage of SGLT2 inhibitors in rodents is a solution or suspension in 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline. For compounds with low aqueous solubility, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[8]
-
Preparation of 0.5% Methylcellulose Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Continue stirring until the methylcellulose is fully dissolved. This may take several hours.
-
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
If using a co-solvent system, first dissolve the this compound in DMSO. Then, add the other components of the vehicle in the specified order, mixing thoroughly after each addition.
-
If using methylcellulose, weigh the required amount of this compound and add it to the prepared 0.5% methylcellulose solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved or a uniform suspension is achieved.
-
Prepare the formulation fresh daily, if possible, to ensure stability.
-
Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
-
Animal Preparation:
-
Fast mice for 5-6 hours before the start of the test.[9] Ensure free access to water.
-
Record the body weight of each mouse.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Obtain a small blood sample from the tail tip.
-
Measure the blood glucose concentration using a calibrated glucometer.[9]
-
-
Glucose Challenge:
-
Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.[9]
-
-
Post-Glucose Blood Glucose Measurements:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for blood glucose for each animal.
-
Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. gethealthspan.com [gethealthspan.com]
- 6. mdpi.com [mdpi.com]
- 7. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vmmpc.org [vmmpc.org]
- 10. protocols.io [protocols.io]
Velagliflozin Proline Experimental Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velagliflozin proline in experimental solutions. The information provided is intended to help anticipate and address potential stability issues that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically formulated?
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It is often formulated as a co-crystal with L-proline, which can enhance its stability and solubility properties. The commercially available veterinary product, SENVELGO®, is an oral solution of Velagliflozin in a vehicle containing propylene glycol and ethanol.[1][2] This suggests that Velagliflozin has demonstrated stability in such aqueous-organic mixtures.
Q2: What are the general recommendations for storing this compound stock solutions?
For research purposes, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). General storage guidelines from suppliers recommend the following:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple chemical supplier recommendations.[3][4]
It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the presence of water can impact long-term stability. Aliquoting stock solutions is also recommended to avoid repeated freeze-thaw cycles.
Q3: What are the potential stability issues I should be aware of when working with this compound in experimental solutions?
While specific degradation pathways for this compound are not extensively published, SGLT2 inhibitors as a class can be susceptible to degradation under certain conditions. Potential stability issues for this compound in experimental solutions may arise from:
-
pH: Extreme acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond, a common degradation pathway for similar compounds.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photodegradation can occur with exposure to UV or ambient light.
-
Oxidation: The presence of oxidizing agents may lead to the formation of degradation products.
-
Solvent: The choice of solvent and the presence of impurities (e.g., water in organic solvents) can significantly impact stability.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems encountered during experiments and provides potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental solution. | 1. Prepare fresh solutions: Prepare working solutions immediately before each experiment. 2. Control pH: Use buffered solutions to maintain a stable pH, ideally within the neutral range (pH 6-8), unless the experimental design requires otherwise. 3. Protect from light: Store solutions in amber vials or protect them from light, especially if experiments are conducted over extended periods. 4. Control temperature: Maintain solutions at a consistent and appropriate temperature. Avoid prolonged exposure to elevated temperatures. |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound at the desired concentration. | 1. Adjust solvent composition: Consider the use of co-solvents such as ethanol or propylene glycol, similar to the commercial formulation, to improve solubility. 2. Sonication: Gentle sonication may help to dissolve the compound. 3. pH adjustment: Investigate the pH-solubility profile of this compound to determine the optimal pH for solubility in your experimental system. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Conduct forced degradation studies: To identify potential degradation products, subject this compound to stress conditions (acid, base, oxidation, heat, light). This can help in developing a stability-indicating analytical method. 2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the intact drug from any potential degradation products. This typically involves method validation with stressed samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and use gentle sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The resulting samples can be analyzed by a suitable analytical method, such as HPLC, to identify degradation products.
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the test solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the test solution at a higher temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm) or sunlight for a specified period. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Velagliflozin Proline Feline Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on monitoring for adverse events during preclinical and clinical studies involving Velagliflozin proline in cats.
Troubleshooting Guide
This section addresses specific adverse events and provides step-by-step guidance for management during an experimental setting.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden Onset of Anorexia, Lethargy, Dehydration, or Weight Loss | May indicate the onset of Diabetic Ketoacidosis (DKA) or Euglycemic Diabetic Ketoacidosis (eDKA).[1][2] | 1. Immediately discontinue this compound treatment. [1][3] 2. Perform immediate assessment for DKA (blood gas, serum electrolytes, ketones), regardless of the blood glucose level.[1][3] 3. If DKA or eDKA is confirmed or suspected, initiate appropriate therapy, which may include insulin and fluid support.[3][4] |
| Presence of Ketones in Urine (Ketonuria) | A key warning sign for impending DKA/eDKA.[5] | 1. Discontinue this compound immediately. [1][2] 2. Promptly initiate insulin therapy, even if blood glucose is within the normal range.[1][2] 3. Increase monitoring frequency of blood glucose and urine/blood ketones. |
| Diarrhea and/or Vomiting | Common gastrointestinal side effects of SGLT2 inhibitors.[6][7] | 1. Assess the cat's hydration status and overall clinical condition. 2. For mild, self-limiting cases, symptomatic treatment may be sufficient.[7] 3. If signs are severe, persistent, or accompanied by other signs of illness (e.g., anorexia, lethargy), consider temporarily discontinuing treatment and re-evaluating the subject.[8] |
| Increased Urination (Polyuria) and Increased Thirst (Polydipsia) | Expected pharmacological effect due to glucosuria; however, can also be a sign of worsening hyperglycemia or dehydration.[9][10] | 1. Ensure the cat has constant access to fresh water. 2. Monitor hydration status and body weight closely.[2] 3. Evaluate glycemic control (blood glucose, fructosamine) to rule out treatment failure.[2] |
| Elevated Blood Urea Nitrogen (BUN) or Creatinine | Can be associated with dehydration or direct renal effects.[3][10] | 1. Assess hydration status and ensure adequate fluid intake. 2. Monitor renal function within the first week of starting treatment and then periodically.[3][10] 3. For cats with pre-existing renal disease, more frequent monitoring is required.[3][10] |
| Suspected Urinary Tract Infection (UTI) | Increased glucose in the urine can promote bacterial growth.[9] | 1. Perform urinalysis and urine culture to confirm infection.[3] 2. If a UTI is diagnosed, treat with appropriate antibiotics.[3] 3. Continue to monitor for signs of UTI throughout the study.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in cats?
The most frequently reported adverse reactions include diarrhea or loose stool, weight loss (especially in the first week), vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[3][10] Gastrointestinal signs are often mild and may resolve on their own.[6][7]
Q2: What is the most serious potential adverse event and how can it be mitigated?
The most serious adverse event is Diabetic Ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[6][10] Mitigation involves careful subject selection and rigorous monitoring. Do not use velagliflozin in cats previously treated with insulin, or in those presenting with anorexia, dehydration, or lethargy at diagnosis.[3][10] The risk of DKA is highest within the first 14 days of treatment.[7][11]
Q3: What monitoring is essential at the start of a study?
Before initiating treatment, all cats must be screened for pre-existing conditions such as pancreatitis, urinary tract infections, and especially DKA.[3][4] After starting this compound, urine ketones should be evaluated 2-3 days after initiation, again at approximately 7 days, and any time the cat shows signs of illness.[1][2][3]
Q4: Can this compound be used in cats that have previously been treated with insulin?
No. Cats previously treated with insulin are at a significantly higher risk of developing DKA or eDKA and should not be administered this compound.[4][10][11] In one study, 32% of cats previously treated with insulin developed ketonuria or ketoacidosis within the first week.[10]
Q5: What is Euglycemic Diabetic Ketoacidosis (eDKA)?
eDKA is a state of ketoacidosis where the cat's blood glucose concentration is in the normal range.[6] This is a critical consideration with SGLT2 inhibitors like velagliflozin because the drug's mechanism of promoting glucose excretion in urine can mask the hyperglycemia typically seen with DKA.[12] A delay in recognition and treatment can lead to increased morbidity and mortality.[3][10] Therefore, the presence of clinical signs like anorexia, lethargy, or vomiting should prompt an immediate DKA check, regardless of blood glucose readings.[1]
Q6: Are there any specific recommendations for cats with concurrent chronic kidney disease (CKD)?
This compound may cause mild increases in serum creatinine and BUN.[3][10] In cats with baseline creatinine between 1.6 and 2.0 mg/dL, close monitoring for dehydration and weight loss is crucial. Renal function should be monitored within the first week of starting the drug and then according to standard CKD guidelines. The drug has not been evaluated in cats with a baseline creatinine greater than 2.0 mg/dL.[3][10]
Data from Clinical Studies
Table 1: Frequency of Common Adverse Reactions in a 180-Day Field Study (n=252 cats) [3][10]
| Adverse Reaction | Percentage of Cats Affected | Notes |
| Diarrhea or Loose Stool | Not specified, but listed as most common | - |
| Weight Loss | ~32% | Approximately 80 cats had weight loss in the first week, likely due to dehydration and caloric wasting. |
| Vomiting | Not specified, but listed as most common | - |
| Polyuria | Not specified, but listed as most common | - |
| Polydipsia | Not specified, but listed as most common | - |
| Elevated BUN | Not specified, but listed as most common | Most elevations were ≤ 1.5x the upper limit of normal. |
Table 2: Incidence of Ketonuria and Diabetic Ketoacidosis (DKA) in Clinical Trials
| Event | Naïve Diabetic Cats (n=214) | Previously Insulin-Treated Cats (n=38) | Total Study Population (n=252) |
| Ketoacidosis (DKA/eDKA) | 5.1% (11 cats)[11][13] | 18.4% (7 cats)[11][13] | 7.1% (18 cats)[11] |
| Total with Ketonuria, DKA, or eDKA | - | - | 12.7% (32 cats)[3][10] |
| Note: Most episodes (85.7%) of ketosis or ketoacidosis occurred within the first 14 days of treatment.[11][13] |
Experimental Protocols
Protocol: Initial and Ongoing Monitoring for Adverse Events
-
Baseline Assessment (Day 0 - Pre-Dosing):
-
Conduct a full physical examination, including body weight and hydration status assessment.
-
Collect blood for a complete blood count (CBC) and serum chemistry panel (including renal and hepatic parameters, electrolytes, glucose, and fructosamine).
-
Perform a complete urinalysis and screen for urine ketones.
-
Exclusion criteria: Do not enroll cats that are anorexic, dehydrated, lethargic, or have ketonuria.[3] Do not enroll cats with a history of insulin treatment.[3]
-
-
Initial Monitoring Phase (Days 1-14):
-
Ongoing Monitoring Phase (Post-Day 14):
-
Routinely monitor body weight, hydration status, and clinical signs of diabetes.[2]
-
Perform periodic bloodwork (serum chemistry, fructosamine) and urinalysis (including ketone check) at scheduled study timepoints (e.g., Day 30, 60, 120, 180).[2][11]
-
Any time a subject shows signs of illness, immediately evaluate for DKA/eDKA and ketonuria, regardless of the scheduled monitoring plan.[2][3]
-
Visualizations
Caption: Mechanism of Velagliflozin and pathways to potential adverse events.
Caption: Workflow for critical monitoring during the initial 14 days of treatment.
Caption: Decision-making guide for managing observed adverse clinical signs.
References
- 1. bi-animalhealth.com [bi-animalhealth.com]
- 2. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]
- 3. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 4. Warning: serious adverse reactions when administering the veterinary medicinal product Senvelgo (velagliflozin molecule) to cats suffering from diabetes | FAMHP [famhp.be]
- 5. Velagliflozin (Senvelgo®) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Velagliflozin | VCA Animal Hospitals [vcahospitals.com]
- 9. Two New Drugs to Treat Diabetes in Cats—Is One Right for Your Cat? | FDA [fda.gov]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. abvp.com [abvp.com]
- 12. madisonlocallysourced.com [madisonlocallysourced.com]
- 13. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Profile: A Comparative Analysis of Velagliflozin Proline and Canagliflozin
A comprehensive review of available preclinical data for the sodium-glucose cotransporter 2 (SGLT2) inhibitors Velagliflozin proline and Canagliflozin reveals significant differences in the depth and breadth of publicly accessible information. While Canagliflozin has been extensively characterized in a variety of standard preclinical models, data for this compound is primarily available from studies in cats and ponies, limiting a direct head-to-head comparison in traditional laboratory animal models relevant to drug development professionals.
This guide aims to present the available preclinical data for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals. However, the lack of directly comparable studies for this compound in rodent and dog models necessitates a separate presentation of the available data rather than a direct side-by-side comparison in all categories.
Mechanism of Action: SGLT2 Inhibition
Both this compound and Canagliflozin are inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, both drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
Mechanism of SGLT2 Inhibition
In Vitro SGLT1 and SGLT2 Inhibition
A key differentiator among SGLT inhibitors is their selectivity for SGLT2 over SGLT1, which is predominantly found in the small intestine and to a lesser extent in the kidneys.
Canagliflozin has been shown to be a potent inhibitor of human SGLT2 with moderate activity against SGLT1.
| Canagliflozin | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT1 | 663 | \multirow{2}{*}{~160-fold} |
| Human SGLT2 | 4.2 |
IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity.
Comparable in vitro inhibition data for This compound against human SGLT1 and SGLT2 from publicly available preclinical studies could not be identified at the time of this review.
Pharmacokinetics in Preclinical Models
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug. Data for Canagliflozin is available for standard preclinical species, while Velagliflozin data is primarily from studies in cats.
Canagliflozin Pharmacokinetics
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | 10 mg/kg (oral) | 1458 | 2 | - | - |
| Dog | - | - | 2.75 | - | 6-7 |
Data presented are approximate values compiled from various studies. Experimental conditions may vary.
This compound Pharmacokinetics (in Cats)
| Dose | Prandial State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 1 mg/kg (oral) | Fasted | 1030 (± 361) | 0.25 | 3295 (± 1098) | 3.68 (± 0.34) |
Data from FDA submission for Senvelgo® (velagliflozin oral solution).[1]
General Pharmacokinetic Study Workflow
Efficacy in Preclinical Models of Diabetes
The efficacy of SGLT2 inhibitors is typically evaluated in rodent models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice.
Canagliflozin Efficacy
-
In Zucker Diabetic Fatty (ZDF) Rats:
-
Treatment with Canagliflozin for 8 weeks from a prediabetic stage suppressed the progression of hyperglycemia, prevented a decrease in plasma insulin levels, and preserved pancreatic β-cell structure.[2]
-
A single oral dose of Canagliflozin (starting from 0.3 mg/kg) significantly decreased plasma glucose levels in a dose-dependent manner.[2]
-
-
In db/db Mice:
-
Canagliflozin administration for 8 weeks significantly decreased body weight.
-
This compound Efficacy
-
In Diabetic Cats:
-
Once-daily oral administration of Velagliflozin (1 mg/kg) was shown to be noninferior to insulin injections in achieving treatment success.[3]
-
By day 91, improvements in quality of life, polyuria, and polydipsia were observed in a significant percentage of treated cats.[3]
-
Mean blood glucose and serum fructosamine levels were significantly reduced.[3]
-
-
In Insulin-Dysregulated Ponies:
-
Velagliflozin treatment reduced the hyperinsulinemic and glycemic response to a high non-structural carbohydrate diet.
-
Due to the lack of publicly available data on the efficacy of this compound in standard rodent models of type 2 diabetes, a direct comparison of its glucose-lowering effects with Canagliflozin in these models is not possible.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of SGLT2 inhibitors are crucial for the interpretation and replication of study findings. Below are generalized protocols based on the available literature for Canagliflozin.
SGLT1/SGLT2 Inhibition Assay (General Protocol)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 or SGLT2 transporters.
-
Uptake Assay:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing buffer.
-
Cells are then incubated with a buffer containing a radiolabeled substrate (e.g., 14C-α-methylglucopyranoside, a non-metabolizable glucose analog) and varying concentrations of the test compound (e.g., Canagliflozin).
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated by fitting the data to a dose-response curve.
Pharmacokinetic Study in Rats (General Protocol)
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound is administered orally via gavage at a specified dose.
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: The concentration of the drug in plasma is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[5][6]
Efficacy Study in ZDF Rats (General Protocol)
-
Animals: Male Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetes.
-
Treatment: Animals are treated daily with the test compound (e.g., Canagliflozin) or vehicle, either mixed in the diet or administered by oral gavage, for a specified duration (e.g., 8 weeks).[2]
-
Monitoring: Body weight and food and water intake are monitored regularly.
-
Glycemic Control Assessment:
-
Blood glucose levels are measured periodically from tail vein blood.
-
Glycated hemoglobin (HbA1c) is measured at the beginning and end of the study to assess long-term glycemic control.[2]
-
-
Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to evaluate glucose tolerance.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., pancreas) are collected for further analysis (e.g., plasma insulin levels, pancreatic insulin content, and islet histology).[2]
Conclusion
Based on the currently available public preclinical data, Canagliflozin has a well-documented profile in standard laboratory animal models, providing a solid foundation for understanding its pharmacology, pharmacokinetics, and efficacy. In contrast, the preclinical data for this compound is largely centered on veterinary species, particularly cats. While these studies are valuable for its approved use in feline diabetes, they do not allow for a direct, robust comparison with Canagliflozin in the context of preclinical drug development for human use.
For a comprehensive and objective comparison, further studies on this compound in rodent and dog models, including in vitro SGLT1/SGLT2 inhibition assays and in vivo pharmacokinetic and efficacy studies in diabetic models, would be necessary. Such data would be invaluable for the scientific and drug development community to fully assess the comparative preclinical profile of these two SGLT2 inhibitors.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of canagliflozin in human plasma samples using a validated HPTLC method and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Velagliflozin Proline and Other SGLT2 Inhibitors: A Review of Preclinical and Clinical Data
This guide provides a comparative overview of Velagliflozin proline and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, focusing on available head-to-head studies and comparative data. The primary clinical data for this compound is in the context of feline diabetes mellitus, and as such, direct head-to-head comparisons with other SGLT2 inhibitors in human populations are not currently available. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Head-to-Head Study of Velagliflozin in Diabetic Cats
A key study provides a direct comparison of Velagliflozin with insulin for the management of diabetes mellitus in cats.
Efficacy and Safety of Velagliflozin vs. Insulin in Diabetic Cats
A prospective, randomized, controlled, open-label, noninferiority field trial was conducted to compare the efficacy and safety of once-daily oral Velagliflozin with twice-daily insulin injections in client-owned diabetic cats.[1][2][3]
Experimental Protocol:
-
Study Population: 127 client-owned diabetic cats were included in the safety assessment, with 116 in the efficacy assessment.[2]
-
Randomization: Cats were randomized to receive either Velagliflozin (1 mg/kg, orally, once daily) or Caninsulin (a porcine insulin zinc suspension, dose-adjusted, twice daily).[3]
-
Primary Efficacy Endpoint: The primary endpoint was treatment success at Day 45, defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose of a blood glucose curve, or serum fructosamine). The noninferiority margin was set at 15%.[1][2]
-
Secondary Endpoints: Secondary endpoints were assessed over 91 days and included glycemic control and clinical improvements.[2]
Data Presentation:
Table 1: Efficacy Outcomes of Velagliflozin vs. Insulin in Diabetic Cats
| Outcome | Velagliflozin (n=54) | Insulin (n=62) |
| Treatment Success (Day 45) | 54% (29/54) | 42% (26/62) |
| Mean Blood Glucose <252 mg/dL (Day 91) | 78% (42/54) | 60% (37/62) |
| Minimum Blood Glucose <162 mg/dL (Day 91) | 76% (41/54) | 66% (41/62) |
| Serum Fructosamine <450 µmol/L (Day 91) | 76% (41/54) | 38/62 (61%) |
| Improved Quality of Life (Day 91) | 81% | Not Reported |
| Improved Polyuria (Day 91) | 54% | Not Reported |
| Improved Polydipsia (Day 91) | 61% | Not Reported |
Data sourced from multiple reports of the same study.[1][2]
Table 2: Key Adverse Events in Velagliflozin vs. Insulin Treated Cats
| Adverse Event | Velagliflozin (n=61) | Insulin (n=66) |
| Loose Feces/Diarrhea | 38% (23/61) | 15% (10/66) |
| Positive Urine Culture | 31% (19/61) | 27% (18/66) |
| Nonclinical Hypoglycemia (BG <63 mg/dL) | 13% (8/61) | 52% (nonclinical) |
| Clinical Hypoglycemia | 0% | 8% (clinical) |
| Diabetic Ketoacidosis | 7% (4/61) | 0% |
Data sourced from multiple reports of the same study.[2][3]
Experimental Workflow:
Section 2: Comparative Overview of SGLT2 Inhibitors in Humans
While direct head-to-head trials of this compound against other SGLT2 inhibitors in humans are not available, a substantial body of research provides comparative data on the pharmacokinetics, efficacy, and safety of approved SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin.[4][5][6]
Mechanism of Action:
SGLT2 inhibitors reduce renal glucose reabsorption by targeting the sodium-glucose cotransporter 2 in the proximal convoluted tubule of the kidney, leading to increased urinary glucose excretion.[7][8] This mechanism helps to lower blood glucose levels in patients with type 2 diabetes.
Signaling Pathway:
Comparative Pharmacokinetics:
SGLT2 inhibitors exhibit differences in their pharmacokinetic profiles, which can influence their duration of action and clinical effects.[9] They are generally characterized by rapid oral absorption and a long elimination half-life, allowing for once-daily dosing.[8]
Table 3: Comparative Pharmacokinetics of Select SGLT2 Inhibitors in Humans
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin |
| Time to Max. Concentration (Tmax) | 1-2 hours | 1-2 hours | 1.5 hours |
| Half-life (t1/2) | 10.6-13.1 hours | ~12.9 hours | ~12.4 hours |
| Metabolism | O-glucuronidation (UGT1A9, UGT2B4) | UGT1A9 | Glucuronidation (UGT2B7, UGT1A3, UGT1A8, UGT1A9) |
| Excretion | Feces (~51.5%), Urine (~33%) | Urine (~75%), Feces (~21%) | Urine (~54.4%), Feces (~41.2%) |
This table presents a summary of pharmacokinetic data from various sources and may vary based on the specific study population and conditions.
Comparative Efficacy and Safety in Humans:
Network meta-analyses of randomized controlled trials have provided indirect comparisons of the cardiovascular outcomes of different SGLT2 inhibitors in patients with type 2 diabetes.[5][10]
Table 4: Summary of Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Humans (vs. Placebo)
| Outcome | Canagliflozin | Dapagliflozin | Empagliflozin |
| Major Adverse Cardiovascular Events (MACE) | Significant Reduction | No Significant Reduction (in primary prevention) | Significant Reduction |
| Hospitalization for Heart Failure | Significant Reduction | Significant Reduction | Significant Reduction |
| Cardiovascular Mortality | No Significant Reduction | No Significant Reduction | Significant Reduction |
| All-Cause Mortality | No Significant Reduction | No Significant Reduction | Significant Reduction |
Findings are based on major cardiovascular outcome trials (CVOTs) such as CANVAS, DECLARE-TIMI 58, and EMPA-REG OUTCOME. The specific patient populations in these trials should be considered when interpreting these results.[10][11]
Common Adverse Events in Humans:
Common adverse events associated with SGLT2 inhibitors in humans include genital mycotic infections, urinary tract infections, and volume depletion-related events.[12] The risk of these events may vary between individual agents.
Conclusion
Velagliflozin has demonstrated noninferiority to insulin for the management of feline diabetes, offering a once-daily oral treatment alternative.[1][2][3] In the human context, while direct head-to-head comparative efficacy and safety data for Velagliflozin against other SGLT2 inhibitors are lacking, extensive research on agents like Canagliflozin, Dapagliflozin, and Empagliflozin has established their roles in glycemic control and cardiovascular risk reduction in patients with type 2 diabetes. Future research may explore the potential applications of Velagliflozin in other species or contexts, and direct comparative studies will be necessary to delineate its specific profile relative to other SGLT2 inhibitors.
References
- 1. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsava.com [bsava.com]
- 4. Randomized, “head‐to‐head” studies comparing different SGLT2 inhibitors are definitely needed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of sodium-glucose cotransporter-2 inhibitors (SGLT2i) for cardiovascular outcomes in type 2 diabetes: a systematic review and network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, "head-to-head" studies comparing different SGLT2 inhibitors are definitely needed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and comparison of sodium-glucose cotransporter 2 inhibitors in pharmacokinetics, pharmacodynamics, and pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 11. SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Velagliflozin proline pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of velagliflozin proline, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, across different animal species. The data presented is intended to support research and development efforts in veterinary and potentially human medicine. This compound has been primarily studied in felines for the management of diabetes mellitus.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of velagliflozin following oral administration in cats. Currently, detailed pharmacokinetic data for other species such as ponies are limited in the public domain.
| Species | Dosage | Tmax (median) | Cmax (mean ± SD) | AUC0-last (mean ± SD) | Half-life (mean ± SD) |
| Cat | 1 mg/kg, once daily | 0.25 hours | 1030 ± 361 ng/mL | 3295 ± 1098 day*ng/mL | 3.68 ± 0.34 hours |
Experimental Protocols
Feline Oral Administration Study
Objective: To determine the pharmacokinetic profile of velagliflozin in cats.
Methodology:
-
Subjects: Healthy, fasted cats.[1]
-
Administration: A single oral dose of 1 mg/kg of velagliflozin oral solution was administered.[1] The solution can be given directly into the mouth or with a small amount of wet food.[1][2]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of velagliflozin.
-
Bioanalytical Method: Plasma concentrations of velagliflozin were quantified using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.[1]
Equine (Pony) Oral Administration Study
Objective: To evaluate the effect of velagliflozin on insulin dysregulation in ponies.
Methodology:
-
Subjects: Insulin-dysregulated ponies.[3]
-
Administration: Velagliflozin was administered orally once daily at a dose of 0.3 mg/kg. The powder was dissolved in an aqueous carrier and delivered by oral syringe.[3]
-
Efficacy Assessment: The study focused on the pharmacodynamic effects, specifically the reduction of post-prandial hyperinsulinemia, which was assessed through a diet challenge at various time points during the treatment period.[3] Blood samples were collected 2 and 4 hours after feeding to measure blood glucose and serum insulin concentrations.[3]
Visualizations
Velagliflozin Experimental Workflow in Feline Pharmacokinetic Study
Caption: Feline pharmacokinetic study workflow.
Signaling Pathway of Velagliflozin in the Renal Proximal Tubule
Caption: Mechanism of SGLT2 inhibition by Velagliflozin.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 3. The efficacy and safety of velagliflozin over 16 weeks as a treatment for insulin dysregulation in ponies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Velagliflozin Proline Formulations: A Review of the Oral Solution
A comprehensive review of the available scientific literature and clinical trial data reveals that Velagliflozin proline is currently available as an oral solution. To date, no public data or regulatory approvals for a tablet formulation of this compound have been identified. Therefore, this guide will provide a detailed overview of the existing oral solution, including its pharmacological profile, and clinical efficacy, based on available experimental data.
Mechanism of Action
Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action also contributes to mild osmotic diuresis and natriuresis.
Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.
Pharmacokinetic Profile of Velagliflozin Oral Solution
Pharmacokinetic studies in cats have characterized the absorption, distribution, metabolism, and excretion of the oral solution.
| Parameter | Value | Condition |
| Cmax (Maximum Plasma Concentration) | Increased by 170% | Fasted state vs. fed state[2] |
| AUC (Area Under the Curve) | Increased by 45% | Fasted state vs. fed state[2] |
| Elimination Half-Life | 3.68 (± 0.34) hours | Healthy adult cats[2] |
Clinical Efficacy of Velagliflozin Oral Solution
The "SENSATION" study, a prospective, open-label, baseline-controlled clinical field trial, evaluated the efficacy of Velagliflozin oral solution in cats with diabetes mellitus.[3][4]
Glycemic Control
| Parameter | Day 0 (Baseline) | Day 30 | Day 60 | Day 180 |
| Median Blood Glucose (mg/dL) | 436[3] | 153[3] | 134[3] | 125[3] |
| Median Fructosamine (µmol/L) | 538[3] | 310[3] | 286[3] | 263[3] |
Clinical Sign Improvement (by Day 180)
| Clinical Sign | Percentage of Cats Showing Improvement |
| Polyuria (excessive urination) | 88.6%[3] |
| Polydipsia (excessive thirst) | 87.7%[3] |
Safety and Tolerability
The most common adverse events reported in clinical trials were related to the gastrointestinal tract.[3] Importantly, due to its mechanism of action, there is an increased risk of diabetic ketoacidosis (DKA) or euglycemic DKA, particularly in cats that have been previously treated with insulin.[5]
| Adverse Event | Frequency |
| Ketonuria | 13.9% of cats[3] |
| Ketoacidosis | 7.1% of cats[3] |
Experimental Protocols
SENSATION Study Protocol
The "SENSATION" (Safety and Efficacy of Novel SGLT2-inhibitor velAgliflozin in caTs with DM, Insulin pretreated Or Naïve) study was a prospective, baseline-controlled, open-label clinical field trial.[3][4]
-
Subjects: 252 client-owned cats with diabetes mellitus, including both newly diagnosed (naïve) and previously insulin-treated cats.[3]
-
Dosage: Velagliflozin oral solution was administered once daily at a dose of 1 mg/kg.[2]
-
Duration: The study duration was 180 days, with evaluations at days 0, 2 or 3, 7, 30, 60, 120, and 180.[3]
-
Primary Endpoints: The primary endpoints were improvements in at least one clinical sign of diabetes and at least one glycemic parameter.[6]
-
Monitoring: Blood glucose curves, serum fructosamine levels, and clinical signs were monitored throughout the study.[3] Urine was monitored for the presence of ketones.
Caption: Experimental workflow of the SENSATION clinical trial.
Conclusion
The this compound oral solution has demonstrated significant efficacy in improving glycemic control and clinical signs in cats with diabetes mellitus. Its once-daily oral administration offers a convenient alternative to insulin injections. While the pharmacokinetic and clinical data for the oral solution are well-documented, there is a lack of publicly available information on a tablet formulation. Therefore, a direct comparison between an oral solution and a tablet is not feasible at this time. Future research and development may lead to the introduction of a tablet formulation, which would warrant a comparative analysis.
References
- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. todaysveterinarybusiness.com [todaysveterinarybusiness.com]
- 6. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Velagliflozin Proline
This document provides immediate and essential safety, handling, and disposal protocols for Velagliflozin proline, designed for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Some formulations may also cause serious eye irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents skin contact with the compound.[1][3][4] |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[1][3][4] |
| Respiratory Protection | Suitable respirator (use in poorly ventilated areas or when generating dust/aerosols) | Avoids inhalation of the compound, especially in powder form.[1][3][4] |
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. Note that occupational exposure limits have not been established for this compound.[1][3][4]
| Parameter | Value | Species | Test Guideline |
| Acute Oral Toxicity (ALD) | 1,000 - 2,000 mg/kg | Mouse | Not Specified |
| Acute Oral Toxicity (ALD) | > 2,000 mg/kg | Rat | Not Specified |
| Skin Irritation | No skin irritation (aqueous solution) | Rabbit | OECD Test Guideline 404 |
ALD: Approximate Lethal Dose
Procedural Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocols
4.1. Handling and Storage Protocol
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Log the compound into the chemical inventory system.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][3]
-
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3][4]
-
Avoid all direct contact with the compound. Wear the specified PPE at all times.
-
Do not eat, drink, or smoke in the area where the compound is being handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
4.2. Spill Management Protocol
-
Immediate Action: In the event of a spill, evacuate personnel from the immediate area.
-
Containment: For liquid spills, use an absorbent material such as sand, diatomite, or universal binders to contain the substance.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.
-
Disposal: Collect all contaminated materials, including absorbent materials and cleaning supplies, in a properly labeled, sealed container for hazardous waste disposal.[1][3]
4.3. Disposal Plan
-
Waste Collection: All waste materials containing this compound, including unused product, contaminated lab supplies, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Environmental Precaution: Do not dispose of this compound or its containers in regular trash or down the drain.[1][2][3] It is very toxic to aquatic life, and release into the environment must be avoided.[1]
-
Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company, in accordance with all local, state, and federal regulations.[1][2]
4.4. First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1][2] Do NOT induce vomiting.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[5][6][7] Seek medical attention if irritation persists.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][3] Call a physician if irritation develops.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration as needed. Seek medical attention.[3]
References
- 1. This compound hydrate|1661838-94-3|MSDS [dcchemicals.com]
- 2. sds.boehringer-ingelheim.com [sds.boehringer-ingelheim.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]
- 7. bi-animalhealth.com [bi-animalhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
